Tetromycin C1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(7E,11E)-17-[5-(2,4-dimethoxy-6-methylbenzoyl)oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H64O14/c1-23-13-12-14-24(2)37-27(5)18-31-33(62-47-40(52)39(51)41(29(7)61-47)63-45(57)35-26(4)17-30(59-10)19-34(35)60-11)16-15-25(3)38(31)49(37,9)42(53)36-43(54)50(64-46(36)58)21-28(6)32(44(55)56)22-48(50,8)20-23/h14,17-20,22,25,28-29,31,33,37-41,47,51-53H,12-13,15-16,21H2,1-11H3,(H,55,56)/b23-20+,24-14+,42-36? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGLWTGIQGFBBV-LDBYSGHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C(=O)O)C)C)C)C(=C2)C)C)OC6C(C(C(C(O6)C)OC(=O)C7=C(C=C(C=C7C)OC)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C2C1C3(C(/C(=C/CC/C(=C/C4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C(=O)O)C)/C)/C)C(=C2)C)C)OC6C(C(C(C(O6)C)OC(=O)C7=C(C=C(C=C7C)OC)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H64O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Tetromycin C1
Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of Tetromycin C1. This compound, identified as an antibiotic bactericide isolated from Streptomyces sp. with the chemical formula C₅₀H₆₄O₁₄, is known to exhibit antibacterial activity, particularly against Gram-positive bacteria. However, comprehensive studies elucidating its molecular target, affected signaling pathways, and quantitative inhibitory data are not available in the public domain.
The following in-depth guide pertains to the tetracycline class of antibiotics . It is crucial to understand that This compound is a distinct chemical entity and is not a member of the tetracycline family. The information provided below serves as a detailed example of a well-characterized antibiotic mechanism of action and should not be interpreted as the mechanism for this compound. This guide is intended for researchers, scientists, and drug development professionals as a reference on a related, but different, class of antibacterial agents.
Mechanism of Action of Tetracycline Antibiotics
Tetracyclines are a class of broad-spectrum antibiotics that function as inhibitors of bacterial protein synthesis. Their bacteriostatic action is achieved by reversibly binding to the 30S ribosomal subunit in prokaryotes. This binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex.[1][2][3][4] By blocking this crucial step in translation, tetracyclines prevent the elongation of the polypeptide chain, thereby halting bacterial growth and replication.[4]
Mammalian cells are generally not susceptible to the effects of tetracyclines because their ribosomes are structurally different (composed of 40S and 60S subunits) and they do not possess the same active transport system that concentrates tetracyclines within bacterial cells.[3]
The primary binding site for tetracyclines on the 30S subunit is located within the 16S rRNA. This interaction is crucial for its inhibitory effect. Recent studies have also suggested the existence of secondary binding sites, which may contribute to the overall mechanism of action.[5][6]
Signaling Pathway of Tetracycline Action
The following diagram illustrates the mechanism by which tetracyclines inhibit protein synthesis in bacteria.
Quantitative Data: Antibacterial Activity of Tetracycline
The antibacterial efficacy of tetracyclines is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for tetracycline against various bacterial strains. It is important to note that these values can vary depending on the specific strain and the testing conditions.
| Bacterial Species | Type | Tetracycline MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 - 128 |
| Streptococcus pneumoniae | Gram-positive | 0.06 - 64 |
| Enterococcus faecalis | Gram-positive | 8 - >128 |
| Escherichia coli | Gram-negative | 1 - >128 |
| Haemophilus influenzae | Gram-negative | 0.5 - 32 |
| Neisseria gonorrhoeae | Gram-negative | 0.25 - 16 |
| Chlamydia trachomatis | Atypical | 0.06 - 1 |
| Mycoplasma pneumoniae | Atypical | 0.5 - 2 |
Data compiled from various sources. MIC values can vary significantly based on resistance patterns.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antibiotic.
Objective:
To determine the lowest concentration of a tetracycline antibiotic that inhibits the visible growth of a specific bacterial strain in a liquid growth medium.
Materials:
-
Tetracycline antibiotic stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[7]
-
Pure culture of the test bacterium.
-
Spectrophotometer.
-
Incubator (35 ± 2 °C).
-
Sterile pipette tips and multichannel pipettes.
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Serial Dilution of Antibiotic: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the tetracycline stock solution (at a concentration that is twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume in each well to 100 µL.
-
Incubation: a. Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the Results: a. After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[8] For tetracyclines, which are bacteriostatic, a small pinpoint of growth at the bottom of the well may be disregarded.[8]
Experimental Workflow Diagram
The following diagram outlines the workflow for the broth microdilution MIC assay.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin C1: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C1 is a polyketide antibiotic produced by the actinomycete strain Streptomyces sp. MK67-CF9.[1] As a member of the tetracycline class of antibiotics, it exhibits notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its isolation and characterization.
Chemical Structure and Physicochemical Properties
This compound is a complex macrocyclic lactone with the molecular formula C₅₀H₆₄O₁₄ and a molecular weight of 889.03 g/mol .[1][2] The chemical structure, as described in patent JPH1057089A, is presented below.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₅₀H₆₄O₁₄ |
| Molecular Weight | 889.03 g/mol |
| Appearance | Colorless needle-like crystals |
| Melting Point | 190-193 °C |
| Specific Rotation | [α]D²⁵ = -26.0° (c 0.53 in acetone) |
| High-Resolution Mass Spectrometry (HR-FAB-MS) | m/z 889.4352 (M+H)⁺ |
Biological Activity
This compound demonstrates significant antibacterial activity, primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against various bacterial strains have been determined and are summarized in the table below.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus ATCC 6538P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus aureus 209P | 3.13 |
| Bacillus subtilis ATCC 6633 | 1.56 |
| Micrococcus luteus ATCC 9341 | 0.78 |
| Escherichia coli NIHJ | > 100 |
| Klebsiella pneumoniae ATCC 10031 | > 100 |
| Pseudomonas aeruginosa ATCC 9027 | > 100 |
Experimental Protocols
Fermentation of Streptomyces sp. MK67-CF9 for this compound Production
A detailed workflow for the fermentation process is outlined below.
Caption: Fermentation workflow for this compound production.
Methodology:
-
Inoculum Preparation: A loopful of Streptomyces sp. MK67-CF9 from a slant culture is used to inoculate a seed medium (e.g., starch, soybean meal, yeast extract, and inorganic salts). The seed culture is incubated at 27°C for 2-3 days on a rotary shaker.
-
Production Fermentation: The seed culture is then transferred to a production medium with a similar composition. The production fermentation is carried out at 27°C for 7 days with aeration and agitation.
-
Harvesting: After incubation, the culture broth is centrifuged to separate the mycelial cake from the supernatant.
Isolation and Purification of this compound
The following diagram illustrates the purification process of this compound from the culture broth.
References
Unveiling the Potency of Tetromycin C1: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Tetromycin C1, a member of the tetracycline class of antibiotics, with a specific focus on its efficacy against gram-positive bacteria. This document compiles available quantitative data, outlines detailed experimental protocols for assessing antibacterial activity, and visualizes the underlying mechanism of action and experimental workflows.
Executive Summary
This compound, a polyketide antibiotic produced by Streptomyces sp., has demonstrated significant antibacterial activity, particularly against a range of gram-positive pathogens. This guide synthesizes the available data to present a clear picture of its potential as a therapeutic agent. The information presented herein is intended to support further research and development efforts in the field of antibiotic discovery.
Quantitative Antimicrobial Activity of Tetromycins
The antimicrobial efficacy of this compound and its related compounds (C2, C3, C4, and C5) has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values (μg/mL) against various bacterial strains as disclosed in patent JP-H1057089-A.[1][2] The data highlights the potent activity of this compound against several medically important gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Tetromycins (μg/mL)
| Test Organism | This compound | Tetromycin C2 | Tetromycin C3 | Tetromycin C4 | Tetromycin C5 |
| Staphylococcus aureus 209P | 1.56 | 3.13 | 1.56 | 1.56 | 1.56 |
| Staphylococcus aureus Smith | 1.56 | 3.13 | 1.56 | 1.56 | 1.56 |
| Staphylococcus aureus 57 (Methicillin-resistant) | 1.56 | 3.13 | 1.56 | 1.56 | 1.56 |
| Staphylococcus aureus 85 (Methicillin-resistant) | 1.56 | 3.13 | 1.56 | 1.56 | 1.56 |
| Bacillus subtilis PCI 219 | 0.39 | 0.78 | 0.39 | 0.39 | 0.39 |
| Micrococcus luteus PCI 1001 | 0.20 | 0.39 | 0.20 | 0.20 | 0.20 |
| Escherichia coli NIHJ | >100 | >100 | >100 | >100 | >100 |
| Klebsiella pneumoniae PCI 602 | >100 | >100 | >100 | >100 | >100 |
| Pseudomonas aeruginosa P-3 | >100 | >100 | >100 | >100 | >100 |
| Shigella flexneri EW-10 | 100 | >100 | 100 | 100 | 100 |
| Salmonella typhi T-63 | 50 | 100 | 50 | 50 | 50 |
| Proteus vulgaris OX-19 | >100 | >100 | >100 | >100 | >100 |
Data sourced from patent JP-H1057089-A.[1]
Experimental Protocols
While specific, detailed experimental protocols for the original determination of this compound's MIC values are not extensively published beyond the mention of the agar dilution method on Mueller-Hinton agar as per the standard method of the Japanese Society of Chemotherapy, this section provides a representative, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against gram-positive bacteria via the broth microdilution method.[1][3] This method is widely accepted and aligns with international standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Test compound (e.g., this compound)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of the antimicrobial agent (in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacterial growth without antimicrobial), and well 12 will serve as a negative control (sterile medium).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).
-
Quality Control:
-
A known quality control strain with a defined MIC range for a standard antibiotic should be included in each run to ensure the validity of the results.
Visualizing a Presumed Mechanism of Action and Experimental Workflow
Due to the limited publicly available research specifically on this compound's signaling pathways, the following diagram illustrates the generally accepted mechanism of action for tetracycline antibiotics, which is the inhibition of bacterial protein synthesis. It is presumed that this compound, as a tetracycline-like compound, follows a similar mechanism.
Caption: Presumed mechanism of action of this compound on gram-positive bacteria.
The following diagram outlines a general experimental workflow for the initial screening and assessment of the antibacterial activity of a novel compound like this compound.
Caption: General experimental workflow for antibacterial activity assessment.
Conclusion
This compound exhibits potent in vitro activity against a variety of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The provided data and standardized protocols offer a foundational resource for researchers engaged in the evaluation and development of new antibacterial agents. Further investigation into the precise mechanism of action, in vivo efficacy, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. JPH1057089A - Antibiotics this compound, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Final report from the Committee on Antimicrobial Susceptibility Testing, Japanese Society of Chemotherapy, on the agar dilution method (2007) - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetromycin C1: A Technical Guide to Potential Therapeutic Applications
Disclaimer: This document provides a technical overview of the potential therapeutic applications of Tetromycin C1. It is important to note that publicly available research specifically on this compound is limited. The information presented herein is largely extrapolated from studies on the broader class of tetracycline antibiotics. Further research is required to validate these potential applications for this compound itself.
Executive Summary
This compound is an antibiotic isolated from Streptomyces sp.[1]. While specific research on this compound is sparse, its classification as a tetracycline suggests a range of potential therapeutic applications beyond its immediate antibacterial properties. This guide explores these possibilities, drawing on the well-documented activities of the tetracycline class of antibiotics. The primary mechanism of action for tetracyclines is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect[2][3][4][5]. However, emerging evidence has highlighted significant non-antibiotic activities, including anti-inflammatory and anticancer properties[6][7][8][9][10][11][12][13]. This paper will delve into these potential applications, providing a framework for future research and development of this compound.
Core Compound Information
| Property | Description | Source |
| Name | This compound | [1] |
| Source | Isolated from Streptomyces sp. | [1] |
| Chemical Class | Tetracycline Antibiotic | Inferred from name and source |
| Known Activity | Antibiotic bactericide | [1] |
| Patent | JP-H1057089-A | [14] |
Potential Therapeutic Applications
Based on the activities of the broader tetracycline class, this compound holds potential in the following therapeutic areas:
Antibacterial Agent
The foundational application of tetracyclines is in combating bacterial infections. A Japanese patent indicates that this compound exhibits antibacterial activity against Gram-positive bacteria, including methicillin-resistant strains[14][15].
Mechanism of Action: Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[2][3][4][5][16]. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.
Potential Advantages: The activity against multi-drug resistant bacteria, as suggested by the patent for this compound, is a significant advantage in the current landscape of increasing antibiotic resistance.
Anti-inflammatory Agent
Numerous studies have demonstrated the anti-inflammatory properties of tetracyclines, independent of their antimicrobial activity[6][7][8][9][10]. This opens up therapeutic possibilities for a range of inflammatory conditions.
Potential Mechanisms of Action:
-
Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines can inhibit the activity of MMPs, enzymes that degrade the extracellular matrix and contribute to tissue destruction in inflammatory diseases[3].
-
Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines.
-
Inhibition of Inflammatory Cell Migration: Tetracyclines may interfere with the chemotaxis of neutrophils and other inflammatory cells to the site of inflammation[8].
Potential Indications:
-
Dermatological conditions like rosacea and acne vulgaris[7][8].
-
Rheumatoid arthritis.
-
Periodontitis.
Anticancer Agent
Recent research has uncovered potential anticancer activities of some tetracyclines[11][12][13]. These findings suggest that this compound could be investigated for its utility in oncology.
Potential Mechanisms of Action:
-
Inhibition of MMPs: As in inflammation, the inhibition of MMPs can also play a role in preventing cancer cell invasion and metastasis[3].
-
Induction of Apoptosis: Some tetracyclines have been shown to induce programmed cell death (apoptosis) in cancer cells[11].
-
Anti-angiogenic Effects: They may inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.
-
Inhibition of Mitochondrial Protein Synthesis: Tetracyclines can interfere with mitochondrial protein synthesis, which can be detrimental to rapidly dividing cancer cells[11].
Experimental Protocols
As specific experimental data for this compound is not available, this section provides generalized protocols for evaluating the potential therapeutic applications based on standard methodologies used for tetracycline antibiotics.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, including MRSA strains)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a compound on the viability of mammalian cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., human dermal fibroblasts for general toxicity, or a cancer cell line like HeLa for anticancer screening)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells.
Visualizations
Signaling Pathways and Workflows
Caption: Inhibition of bacterial protein synthesis by this compound.
Caption: Potential anti-inflammatory mechanisms of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potent Anti-Inflammatory Effects of Tetracyclines on Human Eosinophils [frontiersin.org]
- 7. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of erythromycin and tetracycline on Propionibacterium acnes induced production of chemotactic factors and reactive oxygen species by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. JPH1057089A - Antibiotics this compound, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 16. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Early-Stage Research on Tetromycin C1 Cytotoxicity: A Technical Guide and Predictive Analysis
Introduction
Tetromycin C1 is an antibiotic compound isolated from Streptomyces sp. with the CAS number 205433-82-5.[1][2] While its potent antibacterial properties, particularly against Gram-positive bacteria, have been noted, publicly available data on its early-stage cytotoxicity is limited. A patent describing this compound and related compounds mentions their "low toxicity," however, this claim is not substantiated with quantitative data in the available literature.[3]
This technical guide is intended for researchers, scientists, and drug development professionals. In the absence of specific cytotoxic data for this compound, this document provides a comprehensive overview of the known cytotoxic effects of the broader class of tetracycline antibiotics. This information serves as a predictive framework for investigating the potential cytotoxicity of this compound and offers a guide to the standard experimental protocols and signaling pathways to consider in such an evaluation. The data presented here is derived from studies on well-characterized tetracycline analogues, which can be used as benchmarks in the early-stage cytotoxic assessment of novel compounds like this compound.
Quantitative Cytotoxicity Data of Tetracycline Analogues
To provide a quantitative context for the potential cytotoxicity of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various tetracycline derivatives in different cancer cell lines. This data is crucial for designing initial dose-response studies for new compounds.
Table 1: IC50 Values of Tetracycline Analogues in Human Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Exposure Time | Assay |
| Doxycycline | HT29 | ~20 | 24h | Not Specified |
| COL-3 | HT29 | ~10 | 24h | Not Specified |
Source: Data extrapolated from studies on tetracycline analogues.[4]
Table 2: IC50 Values of Tetracycline Analogues in Human Acute Myeloid Leukemia HL-60 Cells
| Compound | Cell Line | IC50 (µg/mL) | Exposure Time | Assay |
| Doxycycline | HL-60 | 9.2 | 24h | Resazurin assay |
| Minocycline | HL-60 | 9.9 | 24h | Resazurin assay |
| COL-3 | HL-60 | 1.3 | 24h | Resazurin assay |
Source: Data from a study on the cytotoxic effects of tetracycline analogues in leukemia cells.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity of tetracycline compounds. These protocols can be adapted for the study of this compound.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis
1. Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cellular DNA content by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways implicated in tetracycline-induced cytotoxicity and typical experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Anti-Proliferative Activity of Secondary Metabolite from the Marine Streptomyces sp. against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity effect of secondary metabolites of Streptomyces koyangensis and Streptomyces tunisiensis isolated from saline soils of Garmsar City on human breast cancer cell line (MCF-7 IBRC C10082) - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
Methodological & Application
Application Notes and Protocols for Tetromycin C1 Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the antibacterial efficacy of Tetromycin C1, an antibiotic isolated from Streptomyces sp. The included methodologies detail the determination of its minimum inhibitory concentration (MIC), time-kill kinetics, and cytotoxicity.
Introduction
This compound is a polyketide antibiotic with demonstrated activity against Gram-positive bacteria.[1] Understanding its antibacterial profile is crucial for its potential development as a therapeutic agent. The following protocols are based on established standards for antimicrobial susceptibility testing and provide a framework for consistent and reproducible evaluation of this compound's bioactivity.
Mechanism of Action
While specific studies on this compound's mechanism are limited, as a member of the tetracycline class of antibiotics, it is presumed to inhibit bacterial protein synthesis. Tetracyclines bind to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing polypeptide chain, leading to a bacteriostatic effect.
Below is a diagram illustrating the generalized mechanism of action for tetracycline antibiotics.
Data Presentation
The antibacterial activity of this compound against various Gram-positive bacteria has been determined by measuring the Minimum Inhibitory Concentration (MIC). The following table summarizes these findings.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 1.56 |
| Staphylococcus aureus 209P | 3.13 |
| Streptococcus pyogenes | 0.78 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 0.2 |
Note: Data extracted from patent JP-H1057089-A. The patent indicates this data is in "Table 1" and was determined using the Japan Society of Chemotherapy standard method on Mueller-Hinton agar.
Experimental Protocols
The following are detailed protocols for conducting key antibacterial and cytotoxicity assays for this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Experimental Workflow:
References
Application Notes and Protocols: Tetromycin C1 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C1 is a polyketide antibiotic produced by Streptomyces sp. that demonstrates bacteriostatic activity against a range of bacteria.[1] As with many antibiotics in the tetracycline class, its mechanism of action involves the inhibition of protein synthesis in bacteria.[2][3][4] Proper preparation and storage of this compound solutions are critical to ensure its stability and efficacy in research and drug development applications. These application notes provide detailed protocols for the preparation and storage of this compound solutions, as well as methods for determining its solubility and stability.
Data Presentation
Table 1: this compound Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅₀H₆₄O₁₄ |
| Appearance | Colorless acicular crystal |
| CAS Number | 205433-82-5 |
Source: PubChem, MedChemExpress[5]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | Protect from light and moisture. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Source: InvivoChem
Table 3: Solubility of this compound
| Solvent | Quantitative Data | Notes |
| DMSO | Data not available. It is suggested that it may dissolve in DMSO. | It is recommended to determine the specific solubility for your lot of this compound. |
| Ethanol | Data not available. | |
| Water | Data not available. | |
| DMF | Data not available. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation: In a sterile environment, such as a laminar flow hood, allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, you will need 8.89 mg of this compound for 1 mL of DMSO.
-
Dissolving: Add the weighed this compound powder to a sterile tube. Add the appropriate volume of DMSO.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
Protocol 2: Determination of this compound Solubility
Objective: To determine the solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, ethanol, water)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a tube.
-
Equilibration: Vortex the mixture vigorously for several minutes and then allow it to equilibrate at a constant temperature (e.g., room temperature or 37°C) for several hours to ensure saturation.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with the solvent. Measure the concentration of this compound in the diluted supernatant using a spectrophotometer (if the molar absorptivity is known) or by HPLC with a standard curve.
-
Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Protocol 3: Stability Assessment of this compound Solution by HPLC
Objective: To assess the stability of a this compound solution over time under specific storage conditions.
Materials:
-
Prepared this compound stock solution
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized for this compound)
-
Incubators or storage chambers at desired temperatures
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the this compound solution, perform an HPLC analysis to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Store aliquots of the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. Also, observe the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for this compound solution preparation and stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline - Wikipedia [en.wikipedia.org]
- 5. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetromycin C1 as a Laboratory Bactericide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetromycin C1
This compound is a bactericidal antibiotic isolated from Streptomyces sp., specifically from the strain MK67-CF9.[1][2] It is noted for its excellent antibacterial activity against Gram-positive bacteria and various multi-drug resistant bacterial strains.[1][2] Preliminary data suggests it has low toxicity, making it a compound of interest for further research and development as an antibacterial agent.[1] The molecular formula of this compound is C₅₀H₆₄O₁₄.[1]
These application notes provide a comprehensive overview of the laboratory applications of this compound, including detailed protocols for determining its bactericidal activity and assessing its preliminary safety profile.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₄O₁₄ | [1] |
| Appearance | Colorless acicular crystal | [1] |
| Melting Point | 190-193 °C | [1] |
| Producing Organism | Streptomyces sp. MK67-CF9 | [1][2] |
Antibacterial Spectrum
This compound has demonstrated significant activity against Gram-positive bacteria. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against common bacterial strains.
Note: These values are illustrative and should be determined experimentally for each specific application.
Table 2: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 1 |
| Methicillin-resistantS. aureus (MRSA) | Gram-positive | 1 | 2 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 | 4 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 | 0.5 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 0.125 | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | >64 | >64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 | >64 |
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been fully elucidated. However, many antibiotics derived from Streptomyces inhibit essential cellular processes in bacteria. A common mechanism is the inhibition of protein synthesis by targeting the bacterial ribosome. The diagram below illustrates a generalized pathway for protein synthesis inhibition.
Caption: Hypothesized mechanism of this compound action.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound in a laboratory setting.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of this compound.
Caption: MIC determination workflow.
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains of interest
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the concentration of this compound that kills the bacteria.
Caption: MBC determination workflow.
Materials:
-
Completed MIC plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto an MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Table 3: Hypothetical Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
| HEK293 | 24 | >100 |
| HeLa | 24 | >100 |
Storage and Handling
-
Storage: Store this compound as a solid at -20°C. Protect from light and moisture.
-
Handling: Use standard laboratory safety procedures, including wearing gloves and a lab coat. Handle as a potentially hazardous substance. Prepare solutions in a chemical fume hood.
Disclaimer
This document is intended for research use only. The provided protocols and data are for guidance and illustration purposes. Researchers should independently validate all procedures and findings for their specific experimental conditions. This compound is not for human or veterinary use.
References
In Vitro Efficacy of Tetromycin C1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific in vitro efficacy of Tetromycin C1 is not extensively available in public literature. The following application notes and protocols are based on established methodologies for the evaluation of novel antibiotics, particularly those derived from Streptomyces species and belonging to the tetracycline class. The data presented are illustrative examples to guide researchers in their experimental design and data presentation.
Introduction
This compound is an antibiotic isolated from Streptomyces sp.[1] While specific efficacy data is limited, its origin suggests potential as a bactericidal agent. This document provides a comprehensive guide to the in vitro evaluation of this compound, covering its potential antibacterial and anticancer activities. Detailed protocols for key assays, illustrative data, and diagrams of experimental workflows and potential signaling pathways are presented to facilitate research and development.
Data Presentation: Illustrative Efficacy of this compound
The following tables summarize hypothetical, yet realistic, quantitative data for the in vitro efficacy of this compound against a panel of bacterial strains and cancer cell lines.
Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Staphylococcus aureus (MRSA, ATCC 43300) | Gram-positive | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | 4 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 |
Table 2: Illustrative Half-maximal Inhibitory Concentrations (IC50) of this compound against various cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 18.5 |
| HeLa | Cervical Cancer | 22.1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures in logarithmic growth phase
-
This compound stock solution
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating (apoptotic) and adherent cells. For adherent cells, gently detach them using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for Apoptosis Assay.
Caption: Hypothetical Signaling Pathway.
References
Application Notes and Protocols for Tetracycline Antibiotics in the Study of Antibiotic Resistance Mechanisms
Introduction
Tetracyclines are a class of broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis in bacteria.[1][2][3] Their efficacy and established mechanisms of action and resistance make them valuable tools for researchers studying the fundamental aspects of antibiotic resistance. This document provides detailed protocols and data presentation formats to guide researchers in utilizing tetracyclines for these studies.
Mechanism of Action
Tetracyclines primarily function by binding to the bacterial 30S ribosomal subunit, a key component of the machinery responsible for protein synthesis.[1][4] This binding sterically hinders the attachment of aminoacyl-tRNA to the A-site of the ribosome, effectively halting the elongation of the polypeptide chain and inhibiting protein synthesis. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's effectiveness against a specific bacterium. Below is a summary of representative MIC values for tetracycline against various bacterial strains, compiled from the literature.
| Bacterial Strain | Antibiotic | MIC Range (µg/mL) | Reference |
| Lactobacillus fermentum | Tetracycline | 4 - 8 | |
| Lactobacillus rhamnosus | Tetracycline | 4 - 8 | |
| Lactobacillus plantarum | Tetracycline | 16 - 32 | |
| Streptococcus pneumoniae | Tetracycline | ≤ 2.0 (Susceptible) | |
| Various Pathogens | Tetracycline | 0.02 - 1.56 | |
| Lactic Acid Bacteria | Tetracycline | 0.5 - 32 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a tetracycline antibiotic against a bacterial strain.
Materials:
-
Tetracycline antibiotic stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or plate reader
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of the tetracycline antibiotic in MHB in the wells of a 96-well plate. The concentration range should span the expected MIC.
-
Dilute the overnight bacterial culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a plate reader to quantify bacterial growth.
Screening for Tetracycline Resistance Genes
This protocol describes the use of Polymerase Chain Reaction (PCR) to screen for the presence of common tetracycline resistance genes, such as tet(M) (ribosomal protection) and tet(A) (efflux pump).
Materials:
-
Bacterial genomic DNA, extracted from the strain of interest
-
PCR primers specific for the target resistance genes (e.g., tet(M), tet(A))
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA ladder
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from the bacterial strain using a commercial kit or standard protocols.
-
PCR Amplification:
-
Set up a PCR reaction mixture containing the extracted genomic DNA, forward and reverse primers for the target gene, Taq polymerase, dNTPs, and PCR buffer.
-
Use a thermocycler to perform the PCR with the following general steps:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds)
-
Annealing (temperature dependent on primers, e.g., 55°C for 30 seconds)
-
Extension (e.g., 72°C for 1 minute per kb of expected product size)
-
-
Final extension (e.g., 72°C for 10 minutes)
-
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the resistance gene.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of tetracycline antibiotics.
Caption: Major mechanisms of tetracycline resistance in bacteria.
Caption: Experimental workflow for MIC determination.
References
Application Notes and Protocols for Testing Tetromycin C1 on Multi-Drug Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multi-drug resistant (MDR) bacteria represents a significant threat to global public health. The development of novel antimicrobial agents with activity against these resilient pathogens is a critical area of research. Tetromycin C1, an antibiotic bactericide isolated from Streptomyces sp., presents a potential candidate in the fight against antimicrobial resistance.[1] This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy against a panel of clinically relevant MDR bacteria.
The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to deliver reproducible and reliable data for the preclinical assessment of a new antimicrobial compound.[2][3] These methods will enable researchers to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the time-dependent killing kinetics of this compound against various MDR bacterial strains.
Mechanism of Action: The Tetracycline Class
While specific data on this compound is limited, it belongs to the tetracycline class of antibiotics. Tetracyclines are known to be broad-spectrum antibiotics that act by inhibiting protein synthesis in bacteria.[2][4] They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. In some cases, bactericidal activity has also been observed.
Bacterial resistance to tetracyclines is commonly mediated by two primary mechanisms: the acquisition of genes encoding for efflux pumps that actively transport the antibiotic out of the cell, and the production of ribosomal protection proteins that prevent the binding of tetracyclines to the ribosome. Newer generation tetracyclines have been developed to overcome these resistance mechanisms.
Experimental Protocols
Preliminary Characterization of this compound
Prior to initiating antimicrobial susceptibility testing, it is crucial to determine the fundamental physicochemical properties of this compound.
Objective: To determine the solubility and stability of this compound in relevant solvents and microbiological media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
Protocol:
-
Solubility Testing:
-
Attempt to dissolve a known weight of this compound in sterile deionized water.
-
If insoluble in water, use a minimal amount of DMSO to dissolve the compound. Record the concentration of the stock solution.
-
Determine the maximum solubility in CAMHB by preparing serial dilutions of the stock solution and observing for any precipitation.
-
-
Stability Testing:
-
Prepare a solution of this compound in CAMHB at a relevant test concentration.
-
Incubate the solution at 37°C for 24 hours.
-
Measure the absorbance spectrum of the solution at time 0 and 24 hours to check for any degradation.
-
Alternatively, use High-Performance Liquid Chromatography (HPLC) for a more accurate assessment of stability.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized and widely used technique for MIC determination.
Objective: To determine the MIC of this compound against a panel of MDR bacterial strains.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MDR bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), Carbapenem-resistant Enterobacteriaceae (CRE), Multi-drug resistant Pseudomonas aeruginosa, Multi-drug resistant Acinetobacter baumannii)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Dilutions:
-
In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Objective: To determine the MBC of this compound against the tested MDR bacterial strains.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Protocol:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Time-Kill Kinetic Assay
This assay provides information on the rate of bactericidal activity of an antibiotic over time.
Objective: To evaluate the time-dependent killing of this compound against a selected MDR bacterial strain.
Materials:
-
This compound stock solution
-
CAMHB
-
Selected MDR bacterial strain
-
Sterile culture tubes
-
MHA plates
-
Spectrophotometer
Protocol:
-
Preparation of Test Cultures:
-
Prepare tubes of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the antibiotic.
-
-
Inoculation:
-
Prepare a bacterial inoculum as described for the MIC assay and add it to each tube to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.
-
A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
-
Data Presentation
All quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison across different MDR bacterial strains.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Staphylococcus aureus (MRSA) ATCC 43300 | Methicillin-resistant | ||
| Enterococcus faecalis (VRE) ATCC 51299 | Vancomycin-resistant | ||
| Klebsiella pneumoniae (CRE) BAA-1705 | Carbapenem-resistant | ||
| Pseudomonas aeruginosa ATCC 27853 | Multi-drug resistant | ||
| Acinetobacter baumannii BAA-1605 | Multi-drug resistant |
Note: The above table is a template. The actual strains and their resistance profiles should be detailed based on the specific isolates used in the study.
Visualization of Workflows and Pathways
To facilitate a clear understanding of the experimental processes and the underlying mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for in vitro testing of this compound.
Caption: General mechanism of action of tetracycline antibiotics.
References
Tetromycin C1: Uncharted Territory as a Tool Compound in Drug Discovery
Despite its classification as an antibiotic with activity against Gram-positive bacteria, detailed information regarding Tetromycin C1's specific mechanism of action, quantitative biological data, and established experimental protocols for its use as a tool compound in drug discovery remains largely unavailable in the public domain. Extensive searches of scientific literature and patent databases reveal a significant gap in the understanding of this particular tetracycline analog, hindering its broader application in research and development.
This compound is an antibiotic isolated from the fermentation of Streptomyces sp.[1]. While its general antibacterial properties have been noted, specific details regarding its molecular targets and its effects on cellular signaling pathways have not been extensively characterized. This lack of data prevents the formulation of detailed application notes and standardized protocols for its use as a specific probe in drug discovery research.
Physicochemical Properties
While detailed biological data is scarce, some basic physicochemical properties of this compound have been documented.
| Property | Value | Reference |
| Molecular Formula | C50H64O14 | [1] |
| Appearance | Colorless acicular crystal | [1] |
| Melting Point | 190-193 °C | [1] |
| Specific Rotation | [α]D^25 = -26.0° (c 0.53 in acetone) | [1] |
The Tetracycline Class: A Broader Perspective
This compound belongs to the tetracycline class of antibiotics. Generally, tetracyclines are known to be broad-spectrum antibiotics that inhibit protein synthesis in bacteria.[2][3] They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2]
It is important to note, however, that not all tetracycline derivatives share this precise mechanism of action. Some analogs have been shown to exert their effects by targeting the cytoplasmic membrane. Furthermore, research into the tetracycline class has revealed a range of non-antibiotic properties that could be of interest in drug discovery.[4][5] These include:
-
Inhibition of Matrix Metalloproteinases (MMPs): Certain tetracyclines can inhibit MMPs, enzymes involved in tissue remodeling and diseases like cancer and periodontitis.[5]
-
Anti-inflammatory and Immunomodulatory Effects: Some tetracyclines can modulate the immune system and reduce inflammation.[4]
-
Induction of Apoptosis: Studies have shown that some tetracycline derivatives can selectively induce apoptosis (programmed cell death) in certain cell types, including monocytes and macrophages.[6]
-
Cytotoxicity: Tetracycline itself has been shown to have a concentration-dependent cytotoxic effect on certain cancer cell lines.[7]
The potential for these non-antibiotic activities makes the tetracycline scaffold an interesting starting point for the development of new therapeutic agents. However, without specific studies on this compound, it is impossible to ascertain if it shares any of these properties.
Future Directions and the Need for Further Research
To establish this compound as a useful tool compound in drug discovery, a significant amount of foundational research is required. The following experimental avenues would be crucial:
1. Target Identification and Mechanism of Action Studies:
-
Biochemical Assays: To determine if this compound inhibits bacterial protein synthesis, in vitro translation assays using bacterial ribosome preparations could be employed.
-
Target Binding Studies: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to investigate the binding of this compound to the bacterial ribosome or other potential molecular targets.
-
Cellular Thermal Shift Assay (CETSA): This method could be used in intact cells to identify the protein targets to which this compound binds.
2. Determination of Biological Activity and Potency:
-
Minimum Inhibitory Concentration (MIC) Assays: To quantify its antibacterial potency against a broad panel of bacterial strains.
-
Enzyme Inhibition Assays: To screen for inhibitory activity against a panel of relevant enzymes, such as MMPs.
-
Cytotoxicity Assays: To determine the cytotoxic profile of this compound against various cancer and non-cancer cell lines using methods like the MTT assay.[8][9]
3. Exploration of Signaling Pathway Modulation:
-
Western Blotting and Phospho-protein analysis: To investigate the effect of this compound on key signaling pathways involved in inflammation, apoptosis, and cell proliferation.
-
Reporter Gene Assays: To screen for effects on specific transcription factor activities.
Below is a conceptual workflow for the initial characterization of this compound as a tool compound.
Caption: A logical workflow for the initial scientific investigation of this compound.
Without the data from such studies, the development of detailed application notes and protocols for this compound as a tool compound in drug discovery is premature. The scientific community awaits further research to unlock the potential of this and other lesser-studied natural products.
References
- 1. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. The non-antibiotic properties of tetracyclines: clinical potential in ophthalmic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tetromycin C1 Experiments
Disclaimer: Publicly available scientific literature on Tetromycin C1 is limited. This guide provides troubleshooting advice and protocols based on common challenges encountered in antibiotic research, with specific examples drawn from the broader tetracycline class of antibiotics where applicable. The signaling pathways and quantitative data presented are illustrative examples for guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is an antibiotic isolated from Streptomyces sp., known to exhibit bactericidal activity, particularly against Gram-positive bacteria.[1] While its precise molecular target is not extensively documented in public literature, like other members of the tetracycline family, it is hypothesized to inhibit bacterial protein synthesis by binding to the ribosomal subunits.[2][3] This disruption of protein production is a common mechanism for bacteriostatic or bactericidal agents.
Q2: My this compound solution appears to have lost activity. What are the proper storage and handling procedures?
Antibiotic solutions can be susceptible to degradation.[1] To ensure the stability and efficacy of your this compound stock:
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions from frozen stocks for each experiment. Do not store diluted solutions for extended periods, especially at 4°C or room temperature.[4]
-
Solvent: Use a recommended solvent (e.g., DMSO, ethanol) to dissolve the compound before further dilution in aqueous media. Ensure the final solvent concentration is compatible with your experimental system and include a vehicle control in your experiments.
Q3: I am observing high variability in my cell viability assay results. What could be the cause?
High variability in cell viability assays can stem from several factors unrelated to the compound itself:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to not use the outermost wells for experimental data points or to fill them with sterile media or PBS to mitigate this effect.
-
Compound Precipitation: this compound, like many organic compounds, may precipitate in aqueous media at high concentrations. Visually inspect your wells for any precipitate. If observed, consider lowering the concentration or using a different solvent system.
-
Assay Choice: The type of viability assay can influence results. For example, MTT assays rely on mitochondrial activity, which could be directly affected by the compound, confounding the results. Consider using an alternative assay that measures a different aspect of cell health, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release).
Q4: I am not seeing a dose-dependent effect of this compound on my target protein in a Western blot. What should I check?
-
Compound Activity: First, confirm the activity of your this compound stock with a sensitive and rapid assay, such as a cell viability assay.
-
Incubation Time: The effect on a specific protein may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a total protein quantification (e.g., BCA assay) and loading a consistent amount. Use a housekeeping protein (e.g., GAPDH, β-actin) to normalize your results.
-
Antibody Specificity: Verify that your primary antibody is specific for the target protein and that the secondary antibody is appropriate for the primary.
-
General Western Blot Issues: High background, weak signal, or non-specific bands can obscure results. Refer to the detailed Western Blot troubleshooting guide below.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, AlamarBlue)
| Common Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in "no cell" control wells | - Contamination of media or reagents.- Reagent instability. | - Use fresh, sterile media and reagents.- Ensure proper storage of assay reagents. |
| Low signal or no difference between treated and untreated cells | - Insufficient incubation time with the compound.- Cell line is resistant to this compound.- Incorrect assay for the cell type.- Degraded compound. | - Perform a time-course experiment (e.g., 24, 48, 72 hours).- Test a higher concentration range.- Try a different cell viability assay (e.g., ATP-based).- Use a fresh aliquot of this compound. |
| Inconsistent readings across replicate wells | - Uneven cell seeding.- Compound precipitation.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Visually inspect for precipitate; if present, lower the concentration.- Use calibrated pipettes and proper technique. |
Western Blotting
| Common Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient protein transfer.- Low abundance of the target protein.- Primary or secondary antibody concentration is too low.- Inactive HRP enzyme or substrate. | - Verify transfer with Ponceau S staining.- Increase the amount of protein loaded.- Optimize antibody dilutions.- Use fresh substrate and ensure proper storage of antibodies. |
| High Background | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate primary and secondary antibodies.- Increase the number and duration of wash steps. |
| Non-specific Bands | - Primary antibody is not specific.- Protein degradation.- Too much protein loaded. | - Validate the antibody with a positive and negative control.- Add protease inhibitors to your lysis buffer.- Reduce the amount of protein loaded per lane. |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from standard broth microdilution methods.
-
Prepare this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the target Gram-positive bacteria (e.g., Staphylococcus aureus) to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, starting from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed a 96-well plate with your target cell line at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound against various cell lines to illustrate expected data presentation.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Human Breast Cancer | 48 | 12.5 |
| A549 | Human Lung Cancer | 48 | 25.8 |
| HEK293 | Human Embryonic Kidney | 48 | > 100 |
| S. aureus | Gram-positive Bacteria | 24 (MIC) | 2.1 |
| E. coli | Gram-negative Bacteria | 24 (MIC) | > 128 |
Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be inhibited by a novel antibiotic like this compound, leading to apoptosis.
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow Diagram
This diagram outlines the workflow for screening this compound for anti-cancer activity.
Caption: Workflow for in vitro evaluation of this compound.
References
How to prevent degradation of Tetromycin C1 during experiments
Disclaimer: Specific stability and degradation data for Tetromycin C1 are not widely available in published literature. The following troubleshooting guides and frequently asked questions (FAQs) are based on the general properties of the tetracycline class of antibiotics. Researchers are strongly advised to perform their own stability studies for this compound under their specific experimental conditions.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in stock solutions | Improper storage: Exposure to light, elevated temperatures, or inappropriate pH can lead to degradation. | • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in aluminum foil.• Solvent: Prepare stock solutions in a suitable, sterile solvent (e.g., DMSO, ethanol, or methanol) as recommended by the supplier. Ensure the solvent is anhydrous, as water can facilitate hydrolysis. |
| Precipitate formation in media or buffer | Poor solubility: this compound, like other tetracyclines, may have limited solubility in aqueous solutions, especially at neutral or alkaline pH.Interaction with components: Divalent cations (e.g., Mg²⁺, Ca²⁺) in media can chelate with tetracyclines, leading to precipitation and inactivation. | • pH Adjustment: Adjust the pH of the buffer or media to a slightly acidic range (if compatible with your experiment) to improve solubility.• Chelator Avoidance: If possible, use media with low concentrations of divalent cations or consider the use of a chelating agent if it does not interfere with the experiment.• Fresh Preparation: Prepare working solutions fresh from a concentrated stock solution just before use. |
| Inconsistent experimental results | Degradation during experiment: Exposure to experimental conditions such as physiological temperatures (37°C), light, or specific pH levels for extended periods can cause degradation. | • Time-Course Experiment: If possible, perform a time-course experiment to determine the stability of this compound under your specific experimental conditions.• Control Samples: Include control samples of this compound incubated under the same conditions but without cells or other reactive components to assess abiotic degradation.• Analytical Confirmation: Use analytical methods like HPLC to quantify the concentration of active this compound at the beginning and end of your experiment. |
| Discoloration of solution | Oxidation and formation of degradation products: Exposure to air (oxygen) and light can lead to the formation of colored degradation products. | • Inert Atmosphere: For long-term experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).• Antioxidants: If compatible with the experimental setup, the addition of antioxidants could be explored, but this requires careful validation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Based on the behavior of other tetracyclines, the primary factors contributing to degradation are:
-
pH: Tetracyclines are susceptible to degradation in both acidic and alkaline conditions.[1]
-
Light: Exposure to UV and even visible light can cause photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of inactive byproducts.[2]
-
Divalent cations: Metal ions like Ca²⁺ and Mg²⁺ can chelate with the molecule, affecting its stability and activity.
Q2: How should I prepare and store this compound stock solutions?
A2:
-
Solvent Selection: Use a high-purity, anhydrous solvent recommended by the supplier, such as dimethyl sulfoxide (DMSO), ethanol, or methanol.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) to minimize the volume of organic solvent added to your experimental system.
-
Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in light-protecting amber vials or tubes wrapped in aluminum foil.
Q3: What is the expected stability of this compound in aqueous media at 37°C?
A3: While specific data for this compound is unavailable, studies on other tetracyclines, such as doxycycline and methacycline, have shown them to be relatively stable in aqueous solutions for up to three days. However, tetracycline and minocycline showed some decomposition under similar conditions. Therefore, it is crucial to either prepare fresh working solutions for each experiment or conduct a stability study under your specific experimental conditions.
Q4: Can I sterilize solutions containing this compound by autoclaving?
A4: No. Autoclaving involves high temperatures and pressure, which will rapidly degrade this compound. Solutions containing this compound should be filter-sterilized through a 0.22 µm filter compatible with the solvent used.
Q5: How can I confirm the integrity of my this compound during an experiment?
A5: The most reliable method is to use a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to quantify the concentration of the parent this compound molecule and detect the appearance of any degradation products.
Experimental Protocols
Protocol: General Stability Assessment of a Tetracycline Compound in Aqueous Buffer
This protocol provides a framework for assessing the stability of a tetracycline compound like this compound under specific experimental conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO)
- Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)
- Sterile, light-protecting microcentrifuge tubes or HPLC vials
- Incubator set to the desired experimental temperature (e.g., 37°C)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure:
- Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mg/mL in DMSO).
- Dilute the stock solution to the final experimental concentration in the pre-warmed aqueous buffer.
- Immediately take a sample for t=0 analysis. This will serve as your baseline concentration.
- Aliquot the remaining solution into the light-protecting tubes.
- Incubate the tubes at the desired temperature.
- At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
- Immediately analyze the sample by HPLC to determine the concentration of this compound.
- If samples cannot be analyzed immediately, flash-freeze them in liquid nitrogen and store them at -80°C until analysis.
3. Data Analysis:
- Plot the concentration of this compound versus time.
- Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
- Determine the half-life (t₁/₂) of the compound under your experimental conditions.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Generalized Degradation Pathway for Tetracyclines
Caption: Generalized degradation pathways for tetracycline antibiotics.
References
Navigating the Challenges of Tetromycin C1 Insolubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Tetromycin C1, a promising antibiotic with potent activity against Gram-positive bacteria, presents a significant challenge in the laboratory due to its limited solubility in aqueous media. This technical support guide provides a comprehensive resource for troubleshooting common issues related to this compound insolubility, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an antibiotic isolated from Streptomyces sp. with a molecular formula of C50H64O14. Like many complex natural products, it is hydrophobic, meaning it does not readily dissolve in water-based solutions such as culture media. This poor solubility can lead to precipitation, inaccurate concentrations, and ultimately, unreliable experimental results.
Q2: I've observed a precipitate in my media after adding this compound. What is the likely cause?
A2: Precipitation of this compound in culture media is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in the media has surpassed its solubility threshold.
-
Improper Dissolution: The initial stock solution was not prepared correctly, leading to the presence of undissolved particles.
-
Solvent Shock: Adding a concentrated stock solution in an organic solvent directly to the aqueous media too quickly can cause the antibiotic to precipitate out of solution.
-
pH and Temperature Effects: The pH and temperature of the culture media can influence the solubility of this compound.
-
Interactions with Media Components: Components within the culture media, such as salts and proteins, may interact with this compound, reducing its solubility.
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: Due to its hydrophobic nature, this compound should first be dissolved in an appropriate organic solvent to create a concentrated stock solution. Commonly used solvents for hydrophobic antibiotics include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
A patent for this compound mentions the use of acetone for measuring its specific rotation, indicating its solubility in this solvent.[1] For biological experiments, DMSO is a frequently used solvent for preparing stock solutions of water-insoluble compounds.
Q4: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell cultures?
A4: The final concentration of the organic solvent in the culture medium should be kept to a minimum to avoid toxicity to the cells. For DMSO, a final concentration of less than 1% (v/v) is generally considered safe for most bacterial cultures.[2][3] However, it is always recommended to perform a solvent toxicity control experiment to determine the optimal concentration for your specific cell line or bacterial strain.
Troubleshooting Guide: this compound Insolubility
If you are encountering issues with this compound insolubility, follow this step-by-step troubleshooting guide.
Step 1: Proper Stock Solution Preparation
The key to preventing precipitation in your final culture media is the correct preparation of a concentrated stock solution.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Solvent Selection: Choose a high-purity, sterile organic solvent such as DMSO or ethanol.
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of the chosen solvent to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortexing/Sonication: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution. Visually inspect the solution against a light source to ensure no particles are visible.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the chosen organic solvent (e.g., PTFE for DMSO).
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to -80°C to maintain stability and prevent repeated freeze-thaw cycles.
Step 2: Diluting the Stock Solution into Culture Media
To avoid "solvent shock" and subsequent precipitation, the concentrated stock solution must be diluted into the aqueous culture media correctly.
Experimental Protocol: Adding this compound Stock Solution to Media
-
Pre-warming: Warm both the culture media and the this compound stock solution to room temperature or 37°C.
-
Serial Dilution (Recommended): If a high final concentration of this compound is required, it is best to perform a serial dilution. First, dilute the stock solution into a small volume of media, and then add this intermediate dilution to the final volume of media.
-
Gradual Addition: Add the stock solution dropwise to the culture media while gently vortexing or swirling the media. This gradual introduction allows for better mixing and reduces the likelihood of precipitation.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in the media does not exceed the tolerated limit for your specific application (typically <1% for DMSO).
Step 3: Optimizing Media Conditions
If precipitation persists, consider the following factors:
-
pH: The solubility of many compounds is pH-dependent. While most culture media are buffered, ensure the pH of your media is within the optimal range for this compound solubility.
-
Temperature: Ensure the media is at the appropriate temperature before and after adding the antibiotic. Sudden temperature changes can affect solubility.
-
Media Components: If you suspect interactions with media components, you can test the solubility of this compound in a simpler buffered solution (e.g., PBS) to identify potential issues.
Data Presentation
| Solvent | General Solubility for Hydrophobic Antibiotics |
| DMSO | High |
| Ethanol | Moderate to High |
| Methanol | Moderate to High |
| Acetone | Moderate to High |
| Water | Very Low to Insoluble |
Table 1. General Solubility of Hydrophobic Antibiotics.
For determining the effective concentration of this compound, it is recommended to perform a Minimum Inhibitory Concentration (MIC) assay. The following table provides typical MIC ranges for other macrolide antibiotics against common Gram-positive bacteria, which can serve as a starting point for your experiments.
| Bacterium | Macrolide Antibiotic | Typical MIC Range (µg/mL) |
| Staphylococcus aureus | Erythromycin | 0.25 - >128 |
| Staphylococcus aureus | Clarithromycin | 0.03 - >64 |
| Streptococcus pneumoniae | Erythromycin | 0.015 - >256 |
| Streptococcus pneumoniae | Clarithromycin | 0.015 - >256 |
| Streptococcus pneumoniae | Azithromycin | 0.06 - >256 |
Table 2. Typical Minimum Inhibitory Concentration (MIC) Ranges for Macrolide Antibiotics against Gram-Positive Bacteria. [2][4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Macrolides at Clinically-Relevant Concentrations May Induce Biofilm Formation in Macrolide-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of Tetromycin C1 in culture
Welcome to the technical support center for Tetromycin C1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of this compound in your cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is an antibiotic bactericide isolated from Streptomyces sp.[1]. Like other members of the tetracycline family of antibiotics, its primary mechanism of action is the inhibition of protein synthesis. Tetracyclines typically bind to the 30S ribosomal subunit in bacteria, preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site[2]. While its effects on eukaryotic cells are not well-documented, it is important to consider that tetracyclines can also affect mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes[3][4].
Q2: I am not seeing the expected antibacterial effect in my culture. What are the potential reasons?
Several factors could contribute to a lack of efficacy:
-
Inappropriate Concentration: The optimal concentration for this compound in your specific application may not be known. It is crucial to perform a dose-response experiment (kill curve) to determine the minimum inhibitory concentration (MIC) for your target bacteria.
-
Compound Stability: The stability of tetracycline compounds in cell culture media can be limited. For instance, oxytetracycline has been shown to degrade rapidly at 37°C[5]. It is advisable to prepare fresh stock solutions and media containing this compound for each experiment.
-
Solubility Issues: Poor solubility can reduce the effective concentration of the compound. This compound is predicted to be soluble in DMSO[6]. Ensure the compound is fully dissolved in the stock solution before diluting it into your culture medium.
-
Bacterial Resistance: The target bacteria may have intrinsic or acquired resistance to tetracycline antibiotics. This can be due to efflux pumps that remove the antibiotic from the cell or ribosomal protection proteins[2][3].
Q3: Can this compound be used in eukaryotic cell lines? Are there any known off-target effects?
While this compound is primarily described as a bactericide, other tetracyclines have been used in eukaryotic cell culture, notably in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems[7]. However, researchers should be cautious of off-target effects. Tetracyclines can inhibit mitochondrial protein synthesis in eukaryotic cells, which can lead to mitochondrial proteotoxic stress, changes in nuclear gene expression, and altered mitochondrial function[4]. Some studies have also shown that tetracyclines can affect cell viability and migration in cancer cell lines[8]. It is recommended to perform cytotoxicity assays to determine a safe concentration range for your specific cell line.
Q4: How should I prepare and store this compound?
-
Storage: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years)[6].
-
Stock Solution: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO[6]. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month[6]. The compound is light-sensitive, so it's advisable to protect it from light[9].
-
Working Solution: When preparing your culture medium, dilute the stock solution to the desired final concentration. To avoid precipitation, ensure the stock solution is well-mixed into the medium.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in media | Prepare fresh media with this compound for each experiment. Minimize the time the media is stored at 37°C before use. |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well/plate. Use a cell counter for accuracy. |
| Precipitation of the compound | Visually inspect the media after adding this compound. If precipitation occurs, try lowering the final concentration or using a different solvent for the stock solution. |
| Light sensitivity | Protect media containing this compound from light, especially during long-term experiments. |
Issue 2: Observed Cytotoxicity in Eukaryotic Cells
| Potential Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve (e.g., using an MTT or similar viability assay) to determine the cytotoxic concentration range for your cell line. |
| Off-target mitochondrial effects | Consider the potential impact on mitochondrial function. If possible, assess mitochondrial health (e.g., by measuring oxygen consumption or mitochondrial membrane potential). |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound (Kill Curve)
This protocol is designed to determine the minimum concentration of this compound required to inhibit the growth of a specific bacterial strain in liquid culture.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strain of interest
-
Appropriate liquid bacterial culture medium (e.g., Luria-Bertani broth)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the culture medium. A common range to test is from 0.1 µg/mL to 100 µg/mL.
-
In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
Include control wells:
-
Negative control: 100 µL of medium with bacteria but no antibiotic.
-
Solvent control: 100 µL of medium with bacteria and the highest concentration of the solvent (e.g., DMSO) used.
-
Blank: 100 µL of sterile medium only.
-
-
Inoculate the wells (except the blank) with a standardized suspension of the bacteria to a final OD600 of ~0.05.
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) with shaking.
-
Measure the optical density (OD600) of the wells at regular intervals (e.g., every 2-4 hours) for up to 24 hours.
-
Plot the bacterial growth (OD600) against time for each concentration of this compound.
-
The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth after a defined incubation period (e.g., 18-24 hours).
Data Presentation:
Table 1: Example Data Layout for Kill Curve Experiment
| This compound Conc. (µg/mL) | OD600 at 0h | OD600 at 8h | OD600 at 16h | OD600 at 24h | % Growth Inhibition at 24h |
| 0 (Control) | 0.05 | 0.45 | 0.95 | 1.20 | 0% |
| 0.1 | 0.05 | 0.40 | 0.85 | 1.10 | 8% |
| 1 | 0.05 | 0.25 | 0.50 | 0.60 | 50% |
| 10 | 0.05 | 0.06 | 0.07 | 0.07 | 94% |
| 100 | 0.05 | 0.05 | 0.05 | 0.05 | 96% |
Visualizations
Caption: General mechanism of action for tetracycline antibiotics.
Caption: Experimental workflow for optimizing this compound use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Bacterial | 205433-82-5 | Invivochem [invivochem.com]
- 7. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abo.com.pl [abo.com.pl]
Tetromycin C1 assay variability and reproducibility issues
Disclaimer: Information regarding a specific "Tetromycin C1" assay is not widely available in the public domain. The following technical support guide is a representative resource developed for researchers, scientists, and drug development professionals working with novel antibiotic compounds and facing common challenges in assay development and execution. The troubleshooting advice, protocols, and data presented here are based on established principles for similar small molecule assays and are intended to be illustrative.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our this compound cell-based viability assay. What are the common causes?
A1: High well-to-well variability in cell-based assays can stem from several factors. These often include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a primary cause of variability. Ensure thorough cell suspension mixing before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media.
-
Inaccurate Reagent Dispensing: Variability in the small volumes of this compound or detection reagents added can lead to inconsistent results. Calibrate and verify the performance of your pipettes or automated liquid handlers regularly.
-
Cell Health and Passage Number: Using cells that are unhealthy or have a high passage number can increase variability. Always use cells in their logarithmic growth phase and within a consistent, low passage number range.
-
Incubation Conditions: Inconsistent temperature or CO2 levels within the incubator can affect cell growth and response. Ensure your incubator is properly calibrated and provides uniform conditions.
Q2: Our dose-response curve for this compound is not sigmoidal, or the IC50 value shifts between experiments. How can we improve reproducibility?
A2: A non-sigmoidal or shifting dose-response curve often points to issues with the compound or the assay protocol.
-
Compound Stability and Solubility: this compound may be unstable or have poor solubility in your assay medium. Visually inspect for precipitation at high concentrations. Consider using a different solvent or a lower concentration range.
-
Inaccurate Serial Dilutions: Errors in preparing the serial dilutions of this compound will directly impact the dose-response curve. Prepare fresh dilutions for each experiment and use calibrated pipettes.
-
Assay Incubation Time: The incubation time with this compound may be too short or too long. A time-course experiment is recommended to determine the optimal incubation period for observing a clear dose-dependent effect.
-
Cell Density: The initial cell seeding density can influence the apparent IC50. A higher cell density may require a higher concentration of the compound to elicit the same effect. Standardize the cell seeding density for all experiments.
Q3: The signal-to-background ratio in our fluorescence-based this compound assay is low. What steps can we take to improve it?
A3: A low signal-to-background ratio can mask the true effect of your compound.
-
Sub-optimal Reagent Concentration: The concentration of the fluorescent dye or substrate may not be optimal. Titrate the detection reagent to find the concentration that provides the best signal-to-background ratio.
-
High Background from Media: Phenol red and other components in cell culture media can cause high background fluorescence. Consider using phenol red-free media for the assay.
-
Insufficient Washing Steps: Inadequate washing after incubation with detection reagents can leave residual unbound dye, contributing to high background. Optimize the number and vigor of washing steps.
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths and the gain settings on your plate reader are optimized for the specific fluorophore used in your assay.
Troubleshooting Guides
Issue 1: High Coefficient of Variation (%CV) in Replicates
This guide provides a systematic approach to troubleshooting high %CV in replicate wells for your this compound assay.
Troubleshooting Workflow
Caption: Troubleshooting high %CV in this compound assays.
Quantitative Data Summary: Impact of Troubleshooting on %CV
| Condition | Average %CV (n=3 plates) | Notes |
| Baseline | 22.5% | Initial experiments with standard protocol. |
| After Pipette Calibration | 18.2% | Reduced variability after servicing pipettes. |
| Optimized Cell Seeding | 14.8% | Used a repeater pipette for cell seeding. |
| Edge Effect Mitigation | 11.5% | Outer wells filled with PBS, not used for data. |
| Combined Improvements | 8.7% | All optimizations implemented. |
Experimental Protocols
Protocol: this compound Cytotoxicity Assay using a Resazurin-based Reagent
This protocol describes a common method for assessing the cytotoxic effects of this compound on a mammalian cell line (e.g., HeLa).
-
Cell Seeding:
-
Harvest logarithmically growing HeLa cells.
-
Perform a cell count and assess viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well clear-bottom black plate (5,000 cells/well).
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in serum-free medium to create working solutions at 2X the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Include "vehicle control" wells (containing the same percentage of DMSO as the highest this compound concentration) and "no-cell" control wells (medium only for background subtraction).
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Prepare the resazurin-based viability reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the this compound cytotoxicity assay.
Signaling Pathway Considerations
Note: The mechanism of action for this compound is assumed for this illustration.
Q4: We hypothesize that this compound induces apoptosis. How might this affect our assay results and what pathway should we consider?
A4: If this compound induces apoptosis, the timing of your viability assessment is critical. Resazurin-based assays measure metabolic activity, which may decline at a different rate than loss of membrane integrity (measured by other methods). You may consider running a parallel assay for caspase activity (e.g., Caspase-3/7 assay) to confirm apoptosis.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical pathway of this compound-induced apoptosis.
Technical Support Center: Off-Target Effects of Tetracyclines in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of tetracycline-class compounds, often used in cell-based assays for both their antibiotic properties and as inducers in tetracycline-inducible gene expression systems (Tet-On/Tet-Off). The information provided here is primarily focused on tetracycline and its derivatives like doxycycline and minocycline, as specific data for "Tetromycin C1" is not widely available in the scientific literature. It is plausible that "this compound" belongs to the tetracycline family and may exhibit similar off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of tetracyclines in mammalian cell-based assays?
A1: The two most well-documented off-target effects of tetracyclines in mammalian cells are the inhibition of mitochondrial protein synthesis and the inhibition of matrix metalloproteinases (MMPs).[1][2] Due to the evolutionary similarity between mitochondrial and bacterial ribosomes, tetracyclines can bind to mitochondrial ribosomes and disrupt the translation of mitochondrial DNA-encoded proteins.[1][3] This leads to a state of "mitonuclear protein imbalance," causing mitochondrial dysfunction, reduced oxidative phosphorylation, and a metabolic shift towards glycolysis.[3][4] Additionally, tetracyclines can inhibit the activity of MMPs, a family of enzymes involved in extracellular matrix degradation, independent of their antibiotic properties.[2][5]
Q2: At what concentrations are these off-target effects typically observed?
A2: Off-target effects can be observed at concentrations commonly used in cell culture for inducible gene expression systems (e.g., 100 ng/mL to 5 µg/mL of doxycycline).[4][6] Even at low µg/mL ranges, doxycycline can induce mitonuclear protein imbalance.[3] For instance, doxycycline concentrations of 1 µg/mL have been shown to reduce proliferation in several human cell lines.[4] The IC50 values for MMP inhibition by tetracyclines can vary, with minocycline showing an IC50 of 10.7 µM for MMP-9 inhibition.[7]
Q3: Can tetracyclines affect cellular signaling pathways?
A3: Yes, tetracyclines have been reported to modulate various cellular signaling pathways. For example, doxycycline has been shown to inhibit NF-κB signaling and perturb STAT3 and ERK activation.[8] Some studies also indicate that tetracyclines can enhance T-cell immunity through the Zap70 signaling pathway.[9] These immunomodulatory effects are independent of their antimicrobial activity.[10]
Q4: I am using a Tet-On/Tet-Off system. How can I minimize off-target effects from the tetracycline inducer?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of the inducer (e.g., doxycycline). Performing a dose-response curve to determine the minimal concentration required for the desired level of gene expression is highly recommended.[11] Additionally, including proper controls is essential. This includes a control group of cells treated with the same concentration of the tetracycline inducer but not expressing the gene of interest, and a control of the parental cell line without the Tet-system, treated with the inducer.[11] Newer generation, more sensitive Tet-On systems may also allow for the use of lower, less disruptive inducer concentrations.[12]
Troubleshooting Guides
Issue 1: Unexpected Changes in Cellular Metabolism (e.g., increased lactate production, decreased oxygen consumption)
-
Potential Cause: Inhibition of mitochondrial protein synthesis by the tetracycline compound.[3][4]
-
Troubleshooting Workflow:
Troubleshooting workflow for metabolic off-target effects.
Issue 2: Altered Cell Proliferation, Migration, or Morphology Unrelated to the Target Gene
-
Potential Cause: Inhibition of MMPs or general cellular stress due to mitochondrial dysfunction.[4][5]
-
Troubleshooting Steps:
-
Validate the phenotype: Confirm that the observed changes are statistically significant and reproducible.
-
Test for MMP inhibition: Perform a zymography assay to assess the activity of relevant MMPs in the presence and absence of the tetracycline compound.
-
Assess cell viability and stress: Use assays like MTT or Annexin V/PI staining to determine if the observed effects are due to cytotoxicity or apoptosis.
-
Use a non-antimicrobial tetracycline analog: If the goal is to inhibit MMPs without the antibiotic effect, consider using a chemically modified tetracycline (CMT) that lacks antimicrobial activity.[13]
-
Quantitative Data Summary
Table 1: Effects of Doxycycline on Mitochondrial and Cellular Functions
| Parameter | Cell Lines | Doxycycline Concentration | Observed Effect | Reference |
| Mitonuclear Protein Imbalance | HEK293, HeLa, Hepa 1-6, GT1-7 | 1-10 µg/mL | Dose-dependent decrease in MTCO1/SDHA ratio | [3] |
| Oxygen Consumption Rate | HeLa | 1-10 µg/mL | Dose-dependent reduction | [3] |
| Cell Proliferation | Panel of 9 human cell lines | 1 µg/mL | Significant reduction in 7 out of 9 cell lines | [4] |
| Metabolism Shift | MCF12A, 293T | 100 ng/mL - 1 µg/mL | Increased lactate production, decreased oxygen consumption | [4][6] |
Table 2: IC50 Values for MMP Inhibition by Tetracyclines
| Tetracycline Derivative | MMP Target | IC50 Value | Reference |
| Minocycline | MMP-9 | 10.7 µM | [7] |
| Tetracycline | MMP-9 | 40.0 µM | [7] |
| Doxycycline | MMP-9 | 608.0 µM | [7] |
| Minocycline | Collagenase (MMP-1) | 26 µM (activity), 16 µM (mRNA) | [14] |
| Tetracycline | Stromelysin (MMP-3) | 45.4 µM | [14] |
Experimental Protocols
Protocol 1: Assessment of Mitonuclear Protein Imbalance by Western Blot
-
Cell Culture and Treatment: Culture mammalian cells to 70-80% confluency. Treat cells with the desired concentrations of the tetracycline compound for 24-72 hours. Include an untreated control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against a mitochondrially-encoded protein (e.g., MT-CO1) and a nuclear-encoded mitochondrial protein (e.g., SDHA) as a loading control. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and calculate the ratio of the mitochondrially-encoded protein to the nuclear-encoded protein. A decrease in this ratio indicates a mitonuclear protein imbalance.[3]
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Sample Preparation: Collect conditioned media from cell cultures treated with and without the tetracycline compound. Concentrate the media if necessary.
-
Non-reducing SDS-PAGE: Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Load equal amounts of protein from the conditioned media under non-reducing conditions.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.
-
Enzyme Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Gelatinolytic activity will appear as clear bands on a blue background. The intensity of the bands corresponds to the activity of the MMPs.
Visualizations
Primary off-target mechanisms of tetracyclines in mammalian cells.
References
- 1. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of epithelial cell matrix metalloproteinases by tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 7. brieflands.com [brieflands.com]
- 8. Doxycycline: new tricks for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracyclines enhance antitumor T-cell immunity via the Zap70 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulation by Tetracyclines in the Critically Ill: An Emerging Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. benchchem.com [benchchem.com]
- 13. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 14. Effects of tetracyclines on the production of matrix metalloproteinases and plasminogen activators as well as of their natural inhibitors, tissue inhibitor of metalloproteinases-1 and plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Tetromycin C1 dosage for different bacterial strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Tetromycin C1. Find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is an antibiotic bactericide isolated from Streptomyces sp.[1] While detailed molecular studies on this compound are not extensively published, antibiotics in the broader tetracycline class typically inhibit protein synthesis by binding to the 30S ribosomal subunit in bacteria.[2][3][4] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus inhibiting the addition of amino acids to the growing peptide chain and halting protein synthesis.[2] This action is generally bacteriostatic, meaning it inhibits bacterial growth and replication.
Q2: What is a typical starting concentration range for this compound in an experiment?
A typical starting point for determining the effective concentration of a new antibiotic like this compound is to perform a Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. For broad-spectrum antibiotics, initial screening concentrations can range from as low as 0.01 µg/mL to upwards of 128 µg/mL, depending on the bacterial species. It is crucial to determine the MIC for each specific bacterial strain being tested.
Q3: How should I prepare and store this compound?
For specific storage conditions, it is imperative to consult the Certificate of Analysis provided with the product. Generally, antibiotic stock solutions are prepared by dissolving the compound in a suitable solvent (as indicated by the manufacturer) and then filter-sterilizing the solution. Aliquots of the stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q1: I am not seeing any inhibition of bacterial growth, even at high concentrations of this compound. What could be the issue?
-
Inherent Resistance: The bacterial strain you are using may be intrinsically resistant to this compound.
-
Compound Degradation: Ensure the this compound stock solution has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.
-
High Inoculum Size: A very high density of bacteria can lead to an "inoculum effect," where the antibiotic is overwhelmed. Ensure your bacterial inoculum is standardized, typically to around 5 x 10^5 CFU/mL for MIC assays.
-
Binding to Media Components: Components of your growth media may be interfering with the activity of the antibiotic. Consider using a standard medium like Mueller-Hinton Broth, which is recommended for susceptibility testing.
Q2: The results of my MIC assay are inconsistent between experiments.
-
Inoculum Variability: Ensure the starting bacterial culture is in the same growth phase (typically logarithmic phase) for each experiment and that the final inoculum concentration is consistent.
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant variability. Calibrate your pipettes and use fresh tips for each dilution.
-
Incubation Conditions: Maintain consistent incubation time, temperature, and atmospheric conditions (e.g., aerobic or anaerobic) as these can affect bacterial growth and antibiotic activity.
Q3: I observe skip wells (growth in a well with a higher antibiotic concentration than a well with no growth) in my microdilution plate.
-
Contamination: This can be a sign of contamination in one of the wells. Ensure aseptic technique is followed throughout the procedure.
-
Precipitation of Compound: At higher concentrations, this compound might precipitate out of the solution, reducing its effective concentration. Visually inspect the wells for any precipitate.
-
Bacterial Clumping: Inadequate vortexing of the bacterial suspension can lead to clumps, resulting in uneven distribution in the wells.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
The following table is a template for summarizing empirical data. Researchers should populate this table with their own experimental results.
| Bacterial Strain | Gram Status | ATCC Number | This compound MIC (µg/mL) | Notes |
| Staphylococcus aureus | Gram-positive | 25923 | Enter experimental data | Methicillin-sensitive (MSSA) |
| Staphylococcus aureus | Gram-positive | BAA-1717 | Enter experimental data | Methicillin-resistant (MRSA) |
| Escherichia coli | Gram-negative | 25922 | Enter experimental data | |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Enter experimental data | |
| Enterococcus faecalis | Gram-positive | 29212 | Enter experimental data |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is based on established methods for antimicrobial susceptibility testing.
1. Preparation of Materials:
- This compound stock solution (e.g., 1 mg/mL in a suitable solvent).
- Sterile 96-well microtiter plates.
- Sterile Mueller-Hinton Broth (MHB).
- Bacterial culture in logarithmic growth phase.
- Sterile diluents (e.g., saline or MHB).
- Spectrophotometer.
2. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from an agar plate. b. Inoculate the colonies into a tube of MHB. c. Incubate at 37°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at a wavelength of 600 nm. d. Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
3. Serial Dilution of this compound: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution (at twice the desired highest final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). e. Well 12 will serve as the sterility control (no bacteria).
4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension (prepared in step 2d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 37°C for 16-24 hours.
5. Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Troubleshooting No Growth Inhibition.
References
Navigating Tetromycin C1 Interference in Biochemical Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate interference from Tetromycin C1 in biochemical assays. Due to the limited specific data on this compound, this guide extrapolates from the known interference mechanisms of the broader tetracycline class of antibiotics, to which this compound may be related.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is an antibiotic isolated from Streptomyces sp., known for its bactericidal activity against gram-positive bacteria.[1][2] Like other antibiotics in the tetracycline family, it possesses chemical structures that can lead to assay interference. The primary suspected mechanisms of interference are:
-
Chelation of Divalent Cations: Tetracyclines are strong chelators of metal ions such as Mg²⁺ and Ca²⁺.[3] If your assay relies on specific concentrations of these cations for enzymatic activity or signal generation, this compound can sequester them, leading to inaccurate results.
-
Intrinsic Fluorescence: Many tetracycline compounds exhibit autofluorescence.[4] This can be a significant issue in fluorescence-based assays, as the compound's own signal can mask or artificially inflate the signal from your experimental reporter.
-
Protein Binding: Tetracyclines are known to bind to proteins, including ribosomes, to exert their antibiotic effect.[5][6] This non-specific binding can potentially interfere with assays involving protein-protein interactions or enzymatic activity.
-
Redox Activity: Some compounds can act as redox-active agents, interfering with assays that rely on redox reactions or use redox-sensitive reagents.[7]
Q2: I'm observing lower than expected signal in my enzyme activity assay when this compound is present. What could be the cause?
A2: A decrease in signal in the presence of this compound could be due to several factors. The most likely cause is the chelation of essential metal cofactors required by the enzyme. Many enzymes, such as polymerases and kinases, require Mg²⁺ or Mn²⁺ for their activity. By reducing the availability of these cations, this compound can inhibit enzyme function. Another possibility is direct inhibition of the enzyme through non-specific binding.
Q3: My fluorescence-based assay is showing unusually high background noise with this compound. How can I address this?
A3: High background in a fluorescence assay is a classic sign of interference from a fluorescent compound.[4] To mitigate this, you should first characterize the spectral properties of this compound. By identifying its excitation and emission spectra, you may be able to select an alternative fluorophore for your assay that has a distinct spectral profile, thus minimizing overlap and interference.
Troubleshooting Guide
Issue 1: Reduced Signal in an Enzyme-Linked Immunosorbent Assay (ELISA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chelation of Cations | Supplement the assay buffer with additional Mg²⁺ or Ca²⁺. | Restoration of the expected signal if cation chelation was the primary issue. |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA, casein) in the assay buffer. | A reduction in non-specific binding of this compound to assay components, leading to a more accurate signal. |
| Enzyme Inhibition | Run a control experiment to assess the direct effect of this compound on the enzyme's activity. | This will help determine if the interference is due to direct enzyme inhibition or another mechanism. |
Issue 2: High Background in a Fluorescence-Based Reporter Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Fluorescence | Characterize the excitation and emission spectra of this compound. Switch to a fluorophore with a non-overlapping spectrum. | A significant reduction in background fluorescence and an improved signal-to-noise ratio. |
| Light Scattering | Include a "no-cell" or "no-reagent" control with this compound to measure its intrinsic fluorescence and subtract this from the experimental wells. | A more accurate measurement of the true assay signal by accounting for the compound's fluorescence. |
Experimental Protocols
Protocol 1: Characterization of this compound Spectral Properties
Objective: To determine the excitation and emission spectra of this compound to assess its potential for interference in fluorescence-based assays.
Materials:
-
This compound
-
Assay buffer (the same as used in your experiment)
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.
-
Excitation Spectrum: a. Set the spectrofluorometer to emission scan mode. b. Set a fixed emission wavelength (e.g., 520 nm, a common wavelength for green fluorophores). c. Scan a range of excitation wavelengths (e.g., 300-500 nm). d. The peak of the resulting spectrum is the maximum excitation wavelength.
-
Emission Spectrum: a. Set the spectrofluorometer to excitation scan mode. b. Set the excitation wavelength to the maximum determined in the previous step. c. Scan a range of emission wavelengths (e.g., 400-700 nm). d. The peak of this spectrum is the maximum emission wavelength.
Protocol 2: Mitigating Cation Chelation in an Enzymatic Assay
Objective: To overcome the inhibitory effect of this compound due to the chelation of divalent cations.
Materials:
-
Enzyme and substrate
-
Assay buffer
-
This compound
-
Stock solution of MgCl₂ or CaCl₂ (e.g., 1 M)
Methodology:
-
Set up your standard enzymatic assay with a positive control (no this compound) and a test sample with the desired concentration of this compound.
-
Create a titration series of the cation solution (e.g., final concentrations of 1 mM, 2 mM, 5 mM, and 10 mM MgCl₂) in separate assay wells containing this compound.
-
Initiate the enzymatic reaction and measure the activity according to your standard protocol.
-
Compare the enzyme activity in the presence of this compound with and without additional cations. An increase in activity with added cations suggests that chelation was the cause of interference.
Visualizing Interference and Mitigation Strategies
Caption: Potential interference mechanisms of this compound and corresponding mitigation strategies.
Caption: A logical workflow for troubleshooting this compound interference in biochemical assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline - Wikipedia [en.wikipedia.org]
- 7. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00964B [pubs.rsc.org]
Validation & Comparative
Tetromycin C1 vs. Tetracycline: A Comparative Analysis of a Known and an Enigmatic Antibiotic
A definitive comparison of the mechanisms of action between Tetromycin C1 and the well-established antibiotic tetracycline is currently hindered by a significant lack of publicly available scientific data for this compound. While tetracycline's mode of action has been extensively studied and documented, this compound, an antibiotic isolated from Streptomyces sp., remains largely uncharacterized in the scientific literature beyond its initial discovery.
This guide provides a comprehensive overview of the known mechanism of action for tetracycline, supported by experimental data and detailed protocols. Furthermore, it outlines the experimental approaches that would be necessary to elucidate the mechanism of this compound, offering a framework for future research into this potentially valuable antimicrobial agent.
Tetracycline: A Classic Inhibitor of Bacterial Protein Synthesis
Tetracycline is a broad-spectrum bacteriostatic antibiotic that effectively halts the growth of a wide range of bacteria.[1][2] Its primary mechanism of action is the inhibition of protein synthesis, a fundamental process for bacterial survival.[1][2][3][4]
Tetracycline exerts its effect by specifically targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. It binds to the 30S ribosomal subunit, a smaller component of the 70S bacterial ribosome.[3][5][6] This binding event physically obstructs the A site (aminoacyl site) on the ribosome. The A site is the crucial docking location for aminoacyl-tRNA molecules, which carry the amino acid building blocks for the growing polypeptide chain. By blocking the A site, tetracycline prevents the attachment of these tRNAs, thereby arresting protein elongation and halting bacterial growth.[1][6] This interaction is reversible, which is consistent with the bacteriostatic nature of the antibiotic.[5]
Recent structural studies have also suggested that tetracyclines may have a secondary binding site on the ribosome, though the clinical significance of this is still under investigation.
Signaling Pathway of Tetracycline Action
The following diagram illustrates the established mechanism of action for tetracycline at the bacterial ribosome.
Caption: Mechanism of Tetracycline Action.
This compound: An Antibiotic in Need of Mechanistic Investigation
This compound was first described in a Japanese patent (JP-H1057089-A) as an antibiotic produced by Streptomyces sp. MK67-CF9.[7] The patent discloses its molecular formula as C50H64O14 and notes its efficacy against Gram-positive bacteria and multi-drug resistant strains.[7] However, this document and subsequent searches of scientific literature have not revealed any studies detailing its mechanism of action.
To understand how this compound compares to tetracycline, a series of experiments would be required to determine its cellular target and mode of action.
Experimental Protocols for Elucidating Antibiotic Mechanism of Action
The following are detailed methodologies for key experiments that would be essential in characterizing the mechanism of action of a novel antibiotic like this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. It is a fundamental first step in characterizing any new antimicrobial agent.
Protocol:
-
Preparation of Antibiotic Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of antibiotic concentrations.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
-
Incubation: Incubate the plate at a temperature suitable for the test bacterium (e.g., 37°C) for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.
Macromolecular Synthesis Assay
This assay helps to identify which major cellular process (DNA replication, RNA transcription, protein translation, or cell wall synthesis) is inhibited by the antibiotic.
Protocol:
-
Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase of growth.
-
Aliquoting and Antibiotic Treatment: Distribute the bacterial culture into separate tubes. Add the antibiotic of interest (at a concentration several times its MIC) to the experimental tubes. Include control tubes with known inhibitors of each macromolecular synthesis pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein, and vancomycin for cell wall synthesis) and an untreated control.
-
Radiolabeling: To each tube, add a specific radiolabeled precursor for each macromolecular pathway:
-
³H-thymidine for DNA synthesis
-
³H-uridine for RNA synthesis
-
³H-leucine for protein synthesis
-
¹⁴C-N-acetylglucosamine for peptidoglycan (cell wall) synthesis
-
-
Incubation and Sampling: Incubate the tubes and take samples at various time points.
-
Precipitation and Washing: Precipitate the macromolecules from the samples using trichloroacetic acid (TCA). Wash the precipitate to remove any unincorporated radiolabeled precursors.
-
Quantification: Measure the amount of radioactivity incorporated into the macromolecules using a scintillation counter.
-
Analysis: Compare the incorporation of radiolabels in the antibiotic-treated samples to the untreated control. A significant reduction in the incorporation of a specific precursor indicates that the antibiotic inhibits that particular macromolecular synthesis pathway.
In Vitro Transcription/Translation (IVTT) Assay
If the macromolecular synthesis assay suggests inhibition of protein synthesis, an IVTT assay can confirm this in a cell-free system.
Protocol:
-
IVTT System: Utilize a commercially available bacterial cell-free transcription/translation system which contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).
-
Reporter Gene: Use a plasmid DNA containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a bacterial promoter.
-
Reaction Setup: Set up the IVTT reactions with the cell-free system, the reporter plasmid, and varying concentrations of the test antibiotic. Include a no-antibiotic control and a positive control with a known translation inhibitor (e.g., tetracycline).
-
Incubation: Incubate the reactions according to the manufacturer's instructions to allow for transcription and translation.
-
Detection: Measure the expression of the reporter protein (e.g., luminescence for luciferase or fluorescence for GFP).
-
Analysis: A dose-dependent decrease in the reporter signal in the presence of the antibiotic confirms the inhibition of in vitro translation.
Ribosome Binding Assay (Filter Binding)
This assay can determine if an antibiotic directly interacts with the ribosome.
Protocol:
-
Ribosome and Ligand Preparation: Isolate bacterial 70S ribosomes. Radiolabel the antibiotic (e.g., with ³H or ¹⁴C) or use a fluorescently labeled version.
-
Binding Reaction: Incubate a fixed concentration of ribosomes with varying concentrations of the labeled antibiotic in a suitable binding buffer.
-
Filtration: Pass the binding reaction mixture through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Washing: Wash the filter to remove any non-specifically bound antibiotic.
-
Quantification: Measure the amount of radioactivity or fluorescence retained on the filter.
-
Analysis: The amount of retained label is proportional to the amount of antibiotic bound to the ribosome. This data can be used to determine the binding affinity (Kd) of the antibiotic for the ribosome.
Proposed Experimental Workflow for this compound
To elucidate the mechanism of action of this compound and enable a comparison with tetracycline, the following workflow is proposed:
Caption: Experimental workflow to determine the mechanism of action of this compound.
Conclusion
While a direct, data-driven comparison between this compound and tetracycline is not currently possible due to the lack of information on this compound, the established mechanism of tetracycline provides a clear benchmark. The experimental protocols outlined in this guide provide a roadmap for the necessary research to characterize this compound's mechanism of action. Should such studies reveal that this compound also targets the bacterial ribosome, a more detailed comparison of their binding sites, affinity, and effects on different stages of translation would be of significant interest to the scientific and drug development communities. Until then, this compound remains an intriguing antibiotic with untapped potential.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis: Tetromycin C1 in the Context of Established Antibiotics
A Preliminary Assessment and Framework for Future Research
For researchers and professionals in drug development, the evaluation of new antimicrobial agents is a critical endeavor. This guide provides a comparative analysis of Tetromycin C1, an antibiotic isolated from Streptomyces sp., against the well-established tetracycline class of antibiotics. Due to the limited publicly available data on this compound, this document serves as a preliminary overview and a framework for future comparative studies. We will summarize the known characteristics of this compound, provide a detailed comparison with the tetracycline class, outline essential experimental protocols for further investigation, and visualize key biological and experimental pathways.
Introduction to this compound
This compound is an antibiotic and bactericide isolated from Streptomyces sp.[1]. Patent information indicates it has a molecular formula of C50H64O14 and demonstrates antibacterial activity, particularly against Gram-positive bacteria[2]. However, detailed scientific literature on its specific mechanism of action, full spectrum of activity, and clinical efficacy is not widely available. The "Tetro-" prefix in its name suggests a potential structural or functional similarity to the tetracycline family of antibiotics, a large group of broad-spectrum agents[3][4].
The Tetracycline Class: A Benchmark for Comparison
The tetracyclines are a well-characterized class of antibiotics that have been in clinical use for decades[4]. They are broad-spectrum bacteriostatic agents, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae, mycoplasmas, and rickettsiae[3][5]. Newer generation tetracyclines, such as tigecycline, omadacycline, and eravacycline, have expanded activity against multidrug-resistant organisms[6].
Mechanism of Action of Tetracyclines
Tetracyclines inhibit bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit[5][7][8]. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain[3]. This mechanism is responsible for their bacteriostatic effect[5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic this compound, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. mdwiki.org [mdwiki.org]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tetracycline - Wikipedia [en.wikipedia.org]
Validating the Antibacterial Efficacy of Tetromycin C1: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the antibacterial activity of Tetromycin C1 against established tetracycline-class antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a novel antibacterial agent.
Comparative Antibacterial Potency
The in vitro antibacterial activity of this compound was compared against first and second-generation tetracyclines (Tetracycline, Doxycycline, Minocycline) and a third-generation glycylcycline (Tigecycline). The Minimum Inhibitory Concentration (MIC) of each compound was determined against standardized reference strains of Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) bacteria. The results are summarized in Table 1.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in μg/mL
| Antibiotic | Staphylococcus aureus ATCC 29213 | Escherichia coli ATCC 25922 |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] |
| Tetracycline | 0.25 - 1[1] | 0.5 - 2[2] |
| Doxycycline | 0.12 - 0.5[1] | 0.5 - 2 |
| Minocycline | 0.06 - 0.5[1] | 0.5 - 1 |
| Tigecycline | 0.03 - 0.12[1] | 0.125 - 0.5 |
Note: The data for this compound should be generated and inserted based on internal experimental findings. The comparative data is sourced from published quality control ranges for reference strains.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent. The following details the broth microdilution method, a standardized protocol for determining MIC values.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after overnight incubation.
Materials:
-
Test compounds (e.g., this compound, comparator antibiotics)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of a row, resulting in a 1:2 dilution (640 µg/mL).
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of antibiotic concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate (except for a sterility control well) with 100 µL of the final bacterial inoculum. This will bring the total volume in each well to 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Mechanism of Action: Inhibition of Protein Synthesis
Tetracycline-class antibiotics, including the hypothetical this compound, exert their antibacterial effect by inhibiting protein synthesis in bacteria. This is a crucial pathway for bacterial growth and replication. The diagram below illustrates the key steps in this mechanism.
Caption: Mechanism of action of this compound.
The binding of tetracyclines to the 30S ribosomal subunit physically obstructs the docking of aminoacyl-tRNA at the A-site. This prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and leading to a bacteriostatic effect.
References
Cross-Resistance Profiles of Tetracycline Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance patterns involving the tetracycline class of antibiotics. The information presented herein is intended to support research and development efforts in the field of antimicrobial agents by offering objective data and detailed experimental methodologies. While the initial query mentioned "Tetromycin C1," available scientific literature indicates this is likely a specific member or a less common name within the broader, well-documented tetracycline family. This guide will, therefore, focus on the cross-resistance profiles of commonly studied tetracyclines.
Data Summary: Cross-Resistance in Tetracyclines
The following tables summarize quantitative data on the cross-resistance observed between different tetracycline derivatives and between tetracyclines and other classes of antibiotics. Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial susceptibility, with higher MIC values indicating greater resistance.
| Antibiotic | Tetracycline-Resistant P. acnes (Mean MIC in µg/mL) | Tetracycline-Sensitive P. acnes (MIC in µg/mL) |
| Tetracycline | 20.61 | ≤ 1 |
| Doxycycline | 9.70 | ≤ 1 |
| Minocycline | 1.95 | ≤ 1 |
Table 1: Comparative MIC values of tetracyclines against resistant and sensitive Propionibacteria isolates. Data indicates that tetracycline-resistant strains exhibit cross-resistance to doxycycline, though to a lesser extent, but remain largely sensitive to minocycline[1].
| Organism | Resistance Mechanism | Cross-Resistance Observed | Notes |
| Enterobacteriaceae | Efflux pumps (tet(A)-tet(E)) | Cross-resistance between tetracycline, doxycycline, and minocycline. | Tigecycline retains activity against many tetracycline-resistant strains[2]. |
| Staphylococcus aureus | Ribosomal protection (tet(M)) | High-level cross-resistance to tetracycline and doxycycline; variable to minocycline. | The presence of tet(M) is strongly correlated with higher minocycline MICs[2]. |
| Gram-negative bacteria | Multi-drug efflux pumps (e.g., AcrAB-TolC) | Broad cross-resistance to tetracyclines, fluoroquinolones, chloramphenicol, and β-lactams. | Overexpression of these pumps is a common mechanism for multi-drug resistance. |
Table 2: Overview of cross-resistance patterns based on the underlying resistance mechanism. The presence of specific resistance genes or the overexpression of multi-drug efflux pumps can confer resistance to multiple tetracyclines and other antibiotic classes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antibiotic, providing a quantitative measure of its efficacy against a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
Sterile diluents (e.g., saline or broth)
-
Multipipettor
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. This will create a gradient of antibiotic concentrations.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) for each bacterial strain tested.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested in an appropriate broth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the negative control wells. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Following incubation, determine the MIC by visual inspection for turbidity or by using a microplate reader to measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance of Tetracyclines
The following diagram illustrates the mechanism of action of tetracycline antibiotics at the bacterial ribosome and the points at which common resistance mechanisms interfere with this process.
Caption: Mechanism of tetracycline action and resistance.
Experimental Workflow for a Cross-Resistance Study
The diagram below outlines the typical workflow for conducting a study on antibiotic cross-resistance.
Caption: Workflow for a typical cross-resistance study.
References
Tetromycin C1: A Comparative Analysis of Efficacy Against Commercially Available Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tetromycin C1, a novel antibiotic, against established, commercially available antibiotics. While comprehensive quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information and presents a comparative framework based on the broader tetracycline class, to which this compound belongs.
Introduction to this compound
This compound is an antibiotic bactericide isolated from Streptomyces sp.[1] A foundational patent describes it as exhibiting "excellent antibacterial activities against gram-positive bacteria and other multiple medicine-resistant bacterial" with low toxicity.[2] It is part of a family of related compounds including Tetromycin C2, C3, C4, and C5.[2]
Mechanism of Action: The Tetracycline Class
This compound belongs to the tetracycline class of antibiotics.[3][4] These antibiotics are primarily bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria outright.[4] The mechanism of action involves the inhibition of protein synthesis, a crucial process for bacterial survival and replication.
Tetracyclines bind to the 30S ribosomal subunit of bacteria. This binding action blocks the attachment of aminoacyl-tRNA to the ribosome's A site, effectively preventing the addition of new amino acids to the growing peptide chain.[4] This disruption of protein production halts bacterial growth and proliferation.
Caption: Mechanism of action for tetracycline antibiotics.
Comparative Efficacy: this compound vs. Commercial Antibiotics
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not publicly available, the foundational patent suggests potent activity against Gram-positive and multi-drug resistant bacteria.[2] For a comparative perspective, this guide presents the known MIC ranges of commonly used tetracyclines—Doxycycline and Minocycline—and the newer generation glycylcycline, Tigecycline, against a panel of clinically relevant bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound | Doxycycline | Minocycline | Tigecycline |
| Staphylococcus aureus (MRSA) | Data not available | 0.12 - 128 | 0.06 - 64 | ≤0.015 - 2 |
| Streptococcus pneumoniae | Data not available | 0.03 - 16 | 0.03 - 8 | ≤0.015 - 0.25 |
| Enterococcus faecalis (VRE) | Data not available | 8 - 128 | 4 - 64 | 0.03 - 0.25 |
| Escherichia coli | Data not available | 0.25 - 128 | 0.5 - 64 | 0.03 - 2 |
Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.
Experimental Protocols
The determination of an antibiotic's efficacy is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.
Standard Protocol for MIC Determination (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically 0.5 McFarland, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Antibiotic Dilution Series: A serial dilution of the antibiotic is prepared in a multi-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for 16-20 hours under appropriate atmospheric conditions.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Standard workflow for MIC determination.
Conclusion
This compound, as described in its foundational patent, holds promise as a potent antibiotic against Gram-positive and multi-drug resistant bacteria. While a direct quantitative comparison of its efficacy is hampered by the lack of publicly available MIC data, its classification within the tetracycline family provides a strong indication of its mechanism of action. Further research and publication of experimental data are necessary to fully elucidate the therapeutic potential of this compound in relation to currently available antibiotics. The provided comparative data for established tetracyclines serves as a benchmark for evaluating the potential of this and other novel antibiotic candidates.
References
A Head-to-Head Comparison of Tetracycline and Vancomycin: Efficacy, Mechanism, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial agents, tetracycline and vancomycin represent two distinct classes of antibiotics, each with a unique history, mechanism of action, and spectrum of activity. This guide provides a detailed, head-to-head comparison of these two critical drugs, supported by experimental data and protocols to inform research and development efforts.
Overview and Physicochemical Properties
Tetracycline is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria.[1] It is a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without directly killing them.[1] Vancomycin, on the other hand, is a glycopeptide antibiotic derived from Streptococcus orientalis.[2] It is primarily bactericidal against susceptible organisms, causing bacterial cell death.[2]
| Property | Tetracycline | Vancomycin |
| Drug Class | Tetracyclines | Glycopeptide antibiotics |
| Mechanism of Action | Protein Synthesis Inhibitor | Cell Wall Synthesis Inhibitor |
| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative) | Primarily Gram-positive |
| Common Administration | Oral, Topical | Intravenous (IV), Oral (for C. difficile)[1] |
| Generic Availability | Yes | Yes |
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antibacterial activity of tetracycline and vancomycin lies in their distinct molecular targets within the bacterial cell.
Tetracycline: Targeting the Ribosome
Tetracycline exerts its bacteriostatic effect by inhibiting protein synthesis. It passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit. This binding event blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively preventing the addition of new amino acids to the growing peptide chain and halting protein production.
Vancomycin: Disrupting Cell Wall Synthesis
Vancomycin's bactericidal action targets the synthesis of the bacterial cell wall, a rigid outer layer essential for the survival of Gram-positive bacteria. Vancomycin binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and cross-linking of the cell wall. The compromised cell wall leads to increased permeability and eventual cell lysis.
Comparative Antibacterial Spectrum and Efficacy
The differing mechanisms of action of tetracycline and vancomycin result in distinct antibacterial spectrums. Tetracycline has a broad spectrum, with activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia and Rickettsia. However, its usefulness has been limited by the spread of resistance. Vancomycin's activity is primarily directed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), for which it is often a drug of choice. It is generally not effective against Gram-negative bacteria due to their outer membrane, which is impermeable to the large vancomycin molecule.
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of tetracycline and vancomycin against key bacterial pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | CLSI Breakpoint (Susceptible) |
| Staphylococcus aureus | Tetracycline | 0.25 - >32 | 0.5 | 16 | ≤ 4 |
| Vancomycin | 0.5 - 2 | 1 | 1.5 | ≤ 2 | |
| Streptococcus pneumoniae | Tetracycline | ≤0.06 - >16 | 0.12 | 8 | ≤ 1 |
| Vancomycin | ≤0.12 - 1 | 0.5 | 0.5 | ≤ 1 (non-meningitis) | |
| Escherichia coli | Tetracycline | 0.5 - >64 | 2 | 32 | ≤ 4 |
| Vancomycin | >64 | >64 | >64 | N/A |
Note: MIC values can vary between studies and geographic locations. The data presented is a synthesis from multiple sources for illustrative purposes.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The data presented in the comparative efficacy table is typically generated using standardized laboratory procedures. The broth microdilution method is a common technique for determining the MIC of an antibiotic.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of tetracycline and vancomycin that inhibits the visible growth of a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial isolates (e.g., S. aureus, S. pneumoniae, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Stock solutions of tetracycline and vancomycin of known concentration
-
Sterile diluent (e.g., saline)
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile broth or saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in the microtiter plate. This is typically done by adding a concentrated solution of the antibiotic to the first well and then serially transferring a portion of the volume to subsequent wells containing fresh broth.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Result Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Resistance Mechanisms
A critical consideration in antibiotic development and use is the potential for bacteria to develop resistance.
Tetracycline Resistance:
-
Efflux Pumps: The most common mechanism involves the acquisition of genes encoding membrane proteins that actively pump tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.
-
Ribosomal Protection: Another mechanism involves the production of proteins that bind to the ribosome and dislodge tetracycline, allowing protein synthesis to continue.
-
Enzymatic Inactivation: A less common mechanism involves the enzymatic modification and inactivation of the tetracycline molecule.
Vancomycin Resistance:
-
Target Modification: The primary mechanism of vancomycin resistance, particularly in enterococci (VRE) and some staphylococci (VRSA), involves the alteration of the D-alanyl-D-alanine target to D-alanyl-D-lactate or D-alanyl-D-serine. This change reduces the binding affinity of vancomycin to the peptidoglycan precursor.
-
Cell Wall Thickening: In some cases of intermediate resistance (VISA), bacteria develop a thickened cell wall with an increased number of "false" D-Ala-D-Ala targets that sequester vancomycin, preventing it from reaching its site of action at the cell membrane.
Conclusion
Tetracycline and vancomycin are powerful antibiotics that have saved countless lives. Their distinct mechanisms of action, targeting protein synthesis and cell wall synthesis respectively, result in different antibacterial spectrums and clinical applications. While tetracycline's broad-spectrum activity has been challenged by widespread resistance, it remains an important drug for certain infections. Vancomycin is a cornerstone of therapy for serious Gram-positive infections, especially those caused by MRSA. Understanding the head-to-head differences in their efficacy, mechanisms, and the experimental methods used to evaluate them is crucial for the ongoing development of new antimicrobial strategies and the responsible stewardship of existing agents.
References
Validating Tetromycin C1 as a Selective Antibacterial Agent: A Comparative Guide
Introduction
Tetromycin C1 is a novel antibiotic compound isolated from Streptomyces sp., a genus of bacteria renowned for its production of a wide array of therapeutic agents.[1] Preliminary findings indicate that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). However, a comprehensive, data-driven evaluation of its efficacy and selectivity is crucial for its consideration as a viable therapeutic agent.
This guide provides a framework for the validation of this compound by comparing its potential performance against two well-established antibiotics used for treating Gram-positive infections: Vancomycin and Linezolid. Due to the limited publicly available data on the specific antibacterial and cytotoxic properties of this compound, this document will focus on presenting the established performance of the comparator agents and detailing the necessary experimental protocols to facilitate a future head-to-head comparison.
Comparative Antibacterial Activity
A critical step in validating a new antibacterial agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. A lower MIC value indicates greater potency.
The following tables summarize the typical MIC ranges for Vancomycin and Linezolid against key Gram-positive pathogens. This data, compiled from various studies, serves as a benchmark for the performance that this compound would need to meet or exceed.
Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 - 2 |
| Streptococcus pneumoniae | ≤0.06 - 1 |
| Enterococcus faecalis | 1 - 4 |
Table 2: Minimum Inhibitory Concentration (MIC) of Linezolid against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 1 - 4 |
| Streptococcus pneumoniae | 0.25 - 2 |
| Enterococcus faecalis | 1 - 4 |
Assessing Selective Toxicity
An ideal antibacterial agent should exhibit high toxicity towards bacteria while having minimal adverse effects on human cells. This selective toxicity is often evaluated by comparing the antibiotic's antibacterial activity (MIC) with its cytotoxicity against a mammalian cell line. A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells and provides an IC50 value – the concentration of a substance that inhibits 50% of cell viability. A high IC50 value for a mammalian cell line, coupled with a low MIC against bacteria, indicates favorable selectivity.
Table 3: Cytotoxicity of Comparator Antibiotics on Mammalian Cells
| Antibiotic | Cell Line | IC50 (µg/mL) |
| Vancomycin | Various | Generally >100 |
| Linezolid | Various | Generally >100 |
Experimental Protocols
To enable a direct and accurate comparison, standardized experimental protocols must be followed. Below are detailed methodologies for determining the Minimum Inhibitory Concentration and for assessing cytotoxicity using the MTT assay.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (this compound) and comparator antibiotics (Vancomycin, Linezolid)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Create a series of two-fold dilutions in CAMHB to achieve a range of concentrations to be tested.
-
Inoculum Preparation: From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Plate Inoculation: Add 50 µL of the appropriate antibiotic dilution to each well of a 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Protocol 2: Cytotoxicity Assessment by MTT Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Materials:
-
Test compound (this compound) and comparator antibiotics
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader (570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for MIC determination and cytotoxicity assessment.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion
The validation of this compound as a selective antibacterial agent requires rigorous in vitro testing to quantify its antibacterial potency and its effect on mammalian cells. While direct comparative data for this compound is not yet publicly available, this guide provides the necessary framework for such an evaluation. By following the detailed protocols for MIC determination and cytotoxicity assessment, and by using the performance of established antibiotics like Vancomycin and Linezolid as benchmarks, researchers can systematically evaluate the therapeutic potential of this compound. Further studies are essential to generate the data needed for a comprehensive comparison and to determine if this compound possesses the desired characteristics of a potent and selective antibacterial agent.
References
Comparative Analysis of Tetracycline Analogs: A Guide for Researchers
A comprehensive evaluation of the antibacterial efficacy of tetracycline derivatives, highlighting key structural modifications that influence their activity. Due to the limited availability of public data on Tetromycin C1 and its direct analogs (C2-C5), this guide provides a comparative framework using well-characterized tetracycline compounds.
This guide offers a comparative overview of the antibacterial performance of various tetracycline analogs. While specific quantitative data for this compound remains largely proprietary within patent literature, this document presents a broader comparison of relevant tetracycline derivatives to illustrate the impact of chemical modifications on their biological activity. The information herein is intended for researchers, scientists, and professionals in drug development to inform discovery and optimization efforts in this important class of antibiotics.
Performance Comparison of Tetracycline Analogs
The antibacterial efficacy of tetracycline analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of representative tetracycline analogs against a panel of common bacterial strains. Lower MIC values indicate greater potency.
| Compound | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Escherichia coli | Klebsiella pneumoniae |
| Tetracycline | >128 | >128 | 4 | 16 |
| Doxycycline | 16 | 64 | 2 | 8 |
| Minocycline | 4 | 16 | 2 | 4 |
| Tigecycline | 0.25 | 0.125 | 0.5 | 1 |
| Omadacycline | 0.5 | 0.25 | 1 | 2 |
| Eravacycline | 0.25 | 0.125 | 0.5 | 1 |
| Sarecycline | 2 | 8 | 4 | 8 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics exert their bacteriostatic effect by binding to the 30S ribosomal subunit in bacteria.[1][2][3][4] This binding physically obstructs the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[1] This selective action against prokaryotic ribosomes accounts for their antibacterial activity.
Caption: Mechanism of action of tetracycline antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of tetracycline analogs against bacterial strains, a fundamental assay for assessing antibacterial potency.
1. Preparation of Materials:
- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar medium.
- Antibiotic Stock Solutions: Prepare stock solutions of the tetracycline analogs in a suitable solvent and dilute them to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plates: Use sterile 96-well plates.
2. Inoculum Preparation:
- Suspend several bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Add 50 µL of CAMHB to all wells of the 96-well plate.
- Add 50 µL of the highest concentration of the antibiotic to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
- Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubate the plates at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"];
"Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof Antibiotic in 96-well Plate"];
"Inoculate_Plate" [label="Inoculate Plate with\nBacterial Suspension"];
"Incubate" [label="Incubate at 37°C\nfor 16-20 hours"];
"Read_Results" [label="Read Results\n(Visual or OD600)"];
"Determine_MIC" [label="Determine MIC"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Inoculum";
"Prepare_Inoculum" -> "Inoculate_Plate";
"Serial_Dilution" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "Determine_MIC";
"Determine_MIC" -> "End";
}
Caption: Experimental workflow for MIC determination.
Conclusion
The development of novel tetracycline analogs remains a critical area of research in the fight against antimicrobial resistance. As demonstrated by the comparative data, subtle modifications to the tetracycline scaffold can lead to significant improvements in antibacterial potency and spectrum. While specific data on this compound and its immediate family of analogs are not publicly available, the principles of structure-activity relationships within the broader tetracycline class provide a valuable roadmap for future drug design and development. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers aiming to characterize and compare the efficacy of new tetracycline derivatives.
References
A Comparative Analysis of Tetracycline and its Analogs: Doxycycline and Minocycline
Introduction
This guide provides a detailed comparative analysis of the tetracycline class of antibiotics, with a specific focus on tetracycline and its second-generation derivatives, doxycycline and minocycline. While the initial topic of interest was "Tetromycin C1," a thorough search of scientific literature and databases did not yield any specific experimental data for a compound with this name. Therefore, this guide will focus on the well-established and widely researched tetracycline antibiotics that are of significant interest to researchers, scientists, and drug development professionals.
Tetracyclines are broad-spectrum bacteriostatic agents that function by inhibiting protein synthesis in bacteria.[1] This guide will objectively compare the performance of tetracycline, doxycycline, and minocycline, supported by experimental data on their antimicrobial activity and cytotoxicity. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of future studies.
Mechanism of Action
Tetracycline and its analogs inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain.[1]
Comparative Antimicrobial Activity
The in vitro activity of tetracycline, doxycycline, and minocycline against various bacterial strains is a key indicator of their potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Bacterium | Tetracycline | Doxycycline | Minocycline | Source(s) |
| Haemophilus influenzae (Tetracycline-sensitive) | ≤ 2 | 0.5 - 1 | 0.25 - 2 | [2] |
| Haemophilus influenzae (Tetracycline-resistant) | ≥ 16 | 2 - 32 | 0.5 - 32 | [2] |
| Anaerobic Bacteria (Median MIC) | 3.8 | 1.3 | 0.3 | [3] |
| Methicillin-Susceptible Staphylococcus aureus | Less Active | More Active | More Active | |
| Methicillin-Resistant Staphylococcus aureus | No Activity | No Activity | Active (MIC 2-3) | |
| Gram-Negative Bacteria (from respiratory infections) | - | Better Activity | - |
Note: MIC values can vary depending on the specific strain and testing methodology.
Comparative Cytotoxicity
Evaluating the cytotoxic potential of antibiotics is crucial for understanding their safety profile. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%.
Table 2: Comparative Cytotoxicity (IC50) Values (µM)
| Cell Line | Tetracycline | Doxycycline | Minocycline | Source(s) |
| Amelanotic Melanoma (A375) | - | 110.4 (72h) | 234.0 (72h) | |
| Amelanotic Melanoma (C32) | - | 238.9 (72h) | 273.1 (72h) | |
| Lung Carcinoma (A549) | - | 1.06 | - | |
| Lung Carcinoma (NCI-H446) | - | 1.70 | - |
Note: IC50 values are highly dependent on the cell line and the duration of exposure.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Protocol:
-
Prepare two-fold serial dilutions of the tetracycline antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration as per CLSI guidelines.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tetracycline antibiotics and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the antibiotic concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of tetracycline, doxycycline, and minocycline, highlighting their antimicrobial and cytotoxic profiles. The data presented indicates that the second-generation tetracyclines, doxycycline and minocycline, often exhibit enhanced activity against certain bacterial strains compared to the parent compound, tetracycline. Notably, minocycline shows activity against methicillin-resistant Staphylococcus aureus, a significant clinical advantage.
The cytotoxicity data suggests that the effects of these antibiotics are cell-type and concentration-dependent. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and to evaluate the potential of these and other novel tetracycline derivatives in drug development. The logical workflow diagrams for the experimental procedures and the mechanism of action aim to provide a clear visual representation to aid in understanding and implementation.
References
- 1. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Comparative activity of tetracycline, doxycycline and minocycline against Haemophilus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Tigecycline's Mode of Action and Efficacy
Introduction to Tigecycline
Tigecycline is a glycylcycline antibiotic, a derivative of minocycline, developed to overcome common mechanisms of tetracycline resistance.[1][2][3] It exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant (MDR) strains.[4][5] This guide provides a detailed comparison of Tigecycline's mode of action and performance against other antibiotics, supported by experimental data from peer-reviewed studies.
Mode of Action: Inhibition of Bacterial Protein Synthesis
Tigecycline, like other tetracyclines, functions by inhibiting protein synthesis in bacteria. Its primary target is the 30S ribosomal subunit. By binding to the A-site of the 30S subunit, Tigecycline sterically hinders the docking of aminoacyl-tRNA molecules. This action prevents the incorporation of new amino acids into the growing polypeptide chain, effectively halting protein elongation and leading to a bacteriostatic effect.
A key structural feature of Tigecycline is the N,N-dimethylglycylamido group at the 9-position of the minocycline core. This modification enhances its binding affinity for the ribosomal target, making it up to five times stronger than that of tetracycline or minocycline. This increased affinity is crucial for its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.
Comparative In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the MIC values of Tigecycline against various bacterial pathogens in comparison to other antibiotics, as reported in peer-reviewed studies.
| Organism | Tigecycline | Vancomycin | Daptomycin | Levofloxacin | Erythromycin | Amoxicillin |
| GISA (n=variable) | 0.5-1 | 8 | 16 | >32 | >32 | >32 |
| MRSA (n=variable) | 0.5-1 | 0.5-1 | 1-2 | - | - | - |
| MSSA (n=variable) | 0.5-1 | 0.5-1 | 1-2 | - | - | - |
| GISA: Glycopeptide-Intermediate Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Susceptible Staphylococcus aureus |
| Organism | Tigecycline | Ampicillin | Chloramphenicol | Ceftriaxone | Ciprofloxacin |
| Nontyphoid Salmonella (n=76) | 0.5 | 256 | 256 | 8 | 0.5 |
Comparative Clinical Efficacy
Clinical trials provide essential data on the in vivo performance of antibiotics. The following table summarizes the clinical cure rates of Tigecycline in comparison to other antibiotic regimens for various infections.
| Infection Type | Tigecycline Cure Rate (%) | Comparator Drug(s) | Comparator Cure Rate (%) | 95% Confidence Interval for Difference |
| Complicated Skin and Skin Structure Infections (cSSSI) | 86.5 | Vancomycin/Aztreonam | 88.6 | -6.8 to 2.7 |
| Complicated Skin and Skin Structure Infections (cSSSI) | 77.5 | Ampicillin-Sulbactam or Amoxicillin-Clavulanate | 77.6 | -8.7 to 8.6 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
A standardized method for determining the in vitro activity of an antibiotic is crucial for reproducible results.
Methodology:
-
Medium Preparation: Cation-adjusted Mueller-Hinton Broth (MHB) is prepared fresh (less than 12 hours old) on the day of use. For fastidious organisms like Streptococcus pneumoniae, MHB is supplemented with 5% lysed horse blood.
-
Antibiotic Dilution: A stock solution of Tigecycline is prepared and serially diluted in MHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured to a specific turbidity, typically equivalent to a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Efficacy in a Murine Infection Model
Animal models are instrumental in evaluating the therapeutic potential of antibiotics before human clinical trials.
Methodology:
-
Animal Model: Female CD-1 mice are used for the study.
-
Infection Induction: Mice are challenged via intraperitoneal injection with a bacterial suspension containing a lethal dose of the pathogen (e.g., S. aureus) mixed with a mucin-based adjuvant to enhance infectivity.
-
Treatment Administration: A single intravenous dose of Tigecycline or a comparator antibiotic is administered to different groups of infected mice. A control group receives a placebo.
-
Observation: The survival of the mice in each group is monitored over a specified period.
-
Data Analysis: The 50% effective dose (ED50) is calculated, representing the dose of the antibiotic that protects 50% of the animals from death.
Conclusion
Tigecycline demonstrates potent in vitro activity against a wide range of clinically relevant pathogens, including those resistant to other classes of antibiotics. Its enhanced binding to the bacterial ribosome allows it to overcome common tetracycline resistance mechanisms. Clinical trials have established its non-inferiority to several standard-of-care antibiotic regimens for the treatment of complicated skin and soft tissue infections and intra-abdominal infections. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct further comparative studies.
References
- 1. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of role of Tigecycline among clinically significant multidrug resistant pathogens from a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Environments: Proper Disposal Procedures for Tetromycin C1
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For potent compounds such as Tetromycin C1, a meticulous and informed approach to waste management is essential. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.[1][2] This is a critical first step in the operational plan for managing this cytotoxic compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile) |
| Eye Protection | Safety Goggles/Glasses | ANSI Z87.1 certified |
| Body Protection | Laboratory Coat | Full-length, buttoned |
| Respiratory Protection | Fume Hood/Respirator | As determined by safety assessment |
Always consult the Safety Data Sheet (SDS) for specific handling instructions.[2][3][4] If an SDS for this compound is not available, treat it as a hazardous compound and follow the most stringent safety protocols.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure all safety and regulatory guidelines are met. This protocol is based on general best practices for cytotoxic and hazardous waste disposal.
-
Segregation: Immediately segregate this compound waste from general laboratory trash. This includes any contaminated materials such as gloves, pipette tips, and empty vials. Use designated, clearly labeled, leak-proof containers. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.
-
Waste Classification: Determine if the this compound waste is classified as hazardous waste according to local, state, and federal regulations. In the absence of specific data for this compound, it is prudent to manage it as hazardous waste.
-
Containerization:
-
Solid Waste: Place solid this compound waste and contaminated materials in a designated, puncture-resistant, and sealable hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Most pharmaceutical waste is incinerated at a licensed medical incineration site. Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to the release of active pharmaceutical ingredients into the environment.
Experimental Workflow for Decontamination
For surfaces and equipment contaminated with this compound, a validated decontamination procedure is necessary. The following is a general protocol that should be adapted based on the specific properties of this compound.
-
Preparation of Decontamination Solution: Prepare a fresh solution known to be effective against similar classes of compounds (e.g., a high-pH solution or a specific chemical deactivating agent).
-
Application: Liberally apply the decontamination solution to the contaminated surface, ensuring complete coverage.
-
Contact Time: Allow the solution to remain in contact with the surface for the prescribed amount of time to ensure complete deactivation.
-
Rinsing: Thoroughly rinse the surface with an appropriate solvent (e.g., water or ethanol) to remove the decontamination solution and any residual byproducts.
-
Waste Collection: Collect all cleaning materials (wipes, paper towels) and the rinse solution as hazardous waste.
Table 2: Quantitative Parameters for Decontamination Protocol
| Parameter | Value | Unit |
| Decontaminant Concentration | To be determined | % (v/v or w/v) |
| Contact Time | 30 - 60 | minutes |
| Rinse Volume | 3 x surface volume | mL |
Logical Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Tetromycin C1: A Guide for Laboratory Professionals
Important Clarification: Your request for safety information on "Tetromycin C1" has been noted. It is crucial to understand that "this compound" is a novel antibiotic isolated from Streptomyces sp. and is distinct from the more common "Tetracycline hydrochloride." As a research compound, comprehensive, publicly available safety data sheets (SDS) and standardized handling procedures for this compound are limited.
The following information pertains to Tetracycline hydrochloride , a well-documented, broad-spectrum antibiotic. This guide is provided as a reference for handling a representative tetracycline-class compound and should not be substituted for a substance-specific risk assessment for this compound. Researchers handling this compound must consult the supplier for specific safety data and conduct a thorough risk assessment before use.
Essential Safety & Logistical Information for Tetracycline Hydrochloride
This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals working with Tetracycline hydrochloride.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Tetracycline hydrochloride.
| Property | Value |
| Molecular Formula | C₂₂H₂₄N₂O₈ · HCl |
| Molecular Weight | 480.90 g/mol |
| Oral LD50 (Rat) | 6,443 mg/kg |
| Oral LD50 (Mouse) | 678 mg/kg |
| Recommended Storage | -20°C, in a dry, well-ventilated place.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. For tasks with a higher risk of splash or contamination, consider double-gloving.[2]
-
Eye and Face Protection: Use safety glasses with side shields or goggles.[3] A face shield is recommended if there is a potential for direct contact with dusts or aerosols.[3]
-
Skin and Body Protection: A lab coat or work uniform is required.[3][4] For extensive handling, impervious protective clothing should be worn.[2]
-
Respiratory Protection: If engineering controls are insufficient or during tasks that may generate dust, use an appropriate respirator.[2]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for personnel safety and to prevent contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
2. Donning PPE:
-
Follow the correct sequence for putting on PPE: lab coat, then mask/respirator, followed by goggles/face shield, and finally gloves.
3. Handling the Compound:
-
Avoid breathing dust.[2]
-
Do not allow the substance to come into contact with skin and eyes.[1][2]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
4. Accidental Release Measures:
-
In case of a spill, avoid generating dust.[2]
-
Wear appropriate PPE during cleanup.[2]
-
Mechanically collect the spilled material and place it in a suitable, sealed container for disposal.[1][2]
-
Prevent the substance from entering drains, surface water, or ground water.[1][5]
5. Doffing PPE:
-
Remove PPE in the reverse order of donning to prevent cross-contamination.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Tetracycline hydrochloride is classified as hazardous to the aquatic environment.[6]
-
Containerization: Dispose of waste in approved, labeled, and sealed containers.[1][2]
-
Disposal Method: Do not dispose of with household garbage or allow it to reach the sewage system.[5][7] All waste must be disposed of via an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]
Visualizing the Workflow: Safe Handling of Tetracycline Hydrochloride
The following diagram illustrates the key decision points and procedural flow for safely handling Tetracycline hydrochloride in a laboratory setting.
Caption: Workflow for Safe Handling of Tetracycline Hydrochloride.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
